SMU-B
Description
Properties
CAS No. |
1253286-90-6 |
|---|---|
Molecular Formula |
C26H25Cl2FN4O2 |
Molecular Weight |
515.41 |
IUPAC Name |
6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methyl-spiro[3H-indoline-3,4'-piperidin]-2(1H)-one |
InChI |
InChI=1S/C26H25Cl2FN4O2/c1-14(22-18(27)5-6-19(29)23(22)28)35-21-12-16(13-31-24(21)30)15-3-4-17-20(11-15)32-25(34)26(17)7-9-33(2)10-8-26/h3-6,11-14H,7-10H2,1-2H3,(H2,30,31)(H,32,34)/t14-/m1/s1 |
InChI Key |
PIRWRQQYRXWTII-CQSZACIVSA-N |
SMILES |
O=C1NC2=C(C=CC(C3=CC(O[C@@H](C4=C(Cl)C=CC(F)=C4Cl)C)=C(N)N=C3)=C2)C15CCN(C)CC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMU-B; SMU B; SMUB; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Dual c-Met/ALK Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concurrent inhibition of multiple oncogenic signaling pathways is an increasingly important strategy in cancer therapy, aimed at overcoming resistance and improving therapeutic outcomes. The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) are two clinically validated targets in non-small cell lung cancer (NSCLC) and other malignancies. Aberrant activation of c-Met and ALK, through genetic alterations such as amplification, mutation, or chromosomal rearrangements, can drive tumor growth, proliferation, and metastasis.
There is a strong rationale for the dual inhibition of c-Met and ALK. In ALK-positive tumors, c-Met activation has been identified as a key mechanism of acquired resistance to ALK inhibitors. Conversely, ALK signaling can be a bypass track in tumors with c-Met amplification. Therefore, a single agent capable of potently inhibiting both kinases could offer a more durable clinical response by addressing both primary oncogenic drivers and potential resistance mechanisms. This technical guide provides an in-depth overview of the discovery and preclinical evaluation of dual c-Met/ALK inhibitors, with a focus on key data, experimental methodologies, and the underlying signaling pathways.
Signaling Pathways and Rationale for Dual Inhibition
The c-Met and ALK receptors, upon ligand binding or constitutive activation, trigger a cascade of downstream signaling events that promote cancer cell survival and proliferation. The primary pathways activated by both kinases include the RAS/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. The convergence of these pathways underscores the potential for crosstalk and the development of resistance when only one kinase is targeted.
Key Chemical Scaffolds and Quantitative Data
The discovery of dual c-Met/ALK inhibitors has been largely centered around ATP-competitive scaffolds. Crizotinib, a 2-aminopyridine derivative, is the most prominent clinical example of a dual inhibitor.
Crizotinib: A Clinically Approved Dual Inhibitor
Crizotinib was initially developed as a c-Met inhibitor and was later found to be a potent ALK inhibitor.[1] It is approved for the treatment of ALK-positive and ROS1-positive NSCLC.
Table 1: In Vitro Activity of Crizotinib | Target/Cell Line | Assay Type | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | Biochemical Assays | | c-Met Kinase | Kinase Assay | 8 |[2] | | ALK Kinase | Kinase Assay | 20 |[2] | | Cellular Assays | | c-Met Phosphorylation | Cell-based ELISA | 11 |[3] | | NPM-ALK Phosphorylation | Cell-based ELISA | 24 |[2][3] | | GTL-16 (c-Met amplified) | Proliferation Assay | 9.7 |[3] | | Karpas-299 (NPM-ALK) | Proliferation Assay | 30 |[2] | | MKN45 (c-Met amplified) | Proliferation Assay | <200 |[4] | | Hs746T (c-Met amplified) | Proliferation Assay | <200 |[4] |
Table 2: In Vivo Efficacy of Crizotinib
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
|---|---|---|---|
| GTL-16 (gastric carcinoma) | 50 mg/kg/day, p.o. | Complete inhibition for >3 months | [2] |
| GTL-16 (gastric carcinoma) | 75 mg/kg/day, p.o. | Marked tumor regression | [2] |
| Uveal Melanoma Metastasis | 1 week post-transplantation | Significant reduction in metastases | |
Experimental Protocols
The discovery and evaluation of dual c-Met/ALK inhibitors involve a series of biochemical and cell-based assays, followed by in vivo efficacy studies.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the purified kinase domain of c-Met or ALK.
Materials:
-
Recombinant human c-Met or ALK kinase domain.
-
ATP.
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or anti-phosphotyrosine antibody).
-
384-well plates.
Procedure:
-
Add test compound dilutions and kinase to the wells of a 384-well plate.
-
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate for 60-120 minutes at 30°C.
-
Stop the reaction and add the detection reagent.
-
Read the signal (luminescence, fluorescence, etc.) on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phosphorylation Assay
This assay determines a compound's ability to inhibit the autophosphorylation of c-Met or ALK in a cellular context.
Materials:
-
Cancer cell line with activated c-Met (e.g., GTL-16) or ALK (e.g., Karpas-299).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA kit with capture and detection antibodies specific for total and phosphorylated c-Met or ALK.
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified time (e.g., 2-4 hours).
-
For c-Met, stimulate with HGF for 15 minutes (if not constitutively active).
-
Wash the cells with cold PBS and lyse them.
-
Quantify the levels of phosphorylated and total c-Met or ALK in the cell lysates using a sandwich ELISA.[4]
-
Normalize the phosphorylated protein level to the total protein level.
-
Determine the IC50 value by plotting the normalized phosphoprotein levels against the compound concentration.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test compounds.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
96-well plates.
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, add serial dilutions of the test compounds.
-
Incubate for 72 hours.
-
Add the cell viability reagent and incubate as per the manufacturer's instructions.
-
Read the absorbance or luminescence.
-
Calculate the percent inhibition of proliferation and determine the GI50/IC50 value.
In Vivo Xenograft Tumor Model
This study evaluates the antitumor efficacy of the compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Tumor cells (e.g., GTL-16, Karpas-299).
-
Test compound formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control daily (or as per the determined dosing schedule).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) and assess statistical significance.
Structure-Activity Relationship (SAR) of 2-Aminopyridine Derivatives
The 2-aminopyridine scaffold is a common starting point for the design of kinase inhibitors, including dual c-Met/ALK inhibitors. The following diagram illustrates a generalized SAR for this class of compounds, based on publicly available data.
Conclusion
The development of dual c-Met/ALK inhibitors represents a rational and promising approach to address the challenges of targeted cancer therapy, particularly in the context of acquired resistance. Crizotinib serves as a clinical proof-of-concept for the viability of this strategy. Future research in this area will likely focus on the development of next-generation dual inhibitors with improved potency against resistance mutations, enhanced selectivity, and favorable pharmacokinetic profiles, including better central nervous system penetration. The experimental framework outlined in this guide provides a robust foundation for the identification and preclinical validation of such novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to SMU-B (compound 5b): A Potent c-Met/ALK Dual Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and synthesis of SMU-B (compound 5b), a potent dual inhibitor of the c-Met and ALK receptor tyrosine kinases. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Core Compound Information
This compound (compound 5b) is chemically identified as 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one.[1] Its corresponding CAS number is 1253286-90-6.[1]
Chemical Structure
Caption: Chemical structure of 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (this compound, compound 5b).
Biological Activity
This compound has been identified as a potent and highly selective dual inhibitor of both c-Met and ALK kinases. Its inhibitory activity has been quantified and is presented in the table below.
| Target | IC50 (nM) |
| c-Met | 1.5 |
| ALK | 2.8 |
Table 1: In vitro inhibitory activity of this compound (compound 5b) against c-Met and ALK kinases.
Signaling Pathways
As a dual inhibitor of c-Met and ALK, this compound targets two critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades. These include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.
ALK Signaling Pathway
Anaplastic lymphoma kinase (ALK) is another receptor tyrosine kinase that, when activated (often through chromosomal rearrangements leading to fusion proteins), drives oncogenesis through similar downstream pathways, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways.
Caption: Key ALK signaling pathways inhibited by this compound.
Experimental Protocols
Synthesis of this compound (compound 5b)
The synthesis of this compound is a multi-step process. A generalized workflow is presented below, followed by a more detailed protocol for a key coupling step.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol for Suzuki Coupling:
This protocol outlines the coupling of the spirocyclic ketone intermediate with the pyridine intermediate to form the core structure of this compound.
Materials:
-
6-bromo-1′-methylspiro[indoline-3,4′-piperidine]-2-one
-
2-(6-Amino-5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 6-bromo-1′-methylspiro[indoline-3,4′-piperidine]-2-one (1 equivalent), 2-(6-Amino-5-((1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents), and Pd(dppf)Cl2 (0.1 equivalents).
-
Add a 2M aqueous solution of Na2CO3 (3 equivalents).
-
Add 1,4-dioxane to the mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various analytical methods.
| Technique | Data |
| ¹H-NMR | Consistent with the proposed structure, showing characteristic peaks for the aromatic, aliphatic, and spirocyclic protons. |
| Mass Spec (m/z) | 515.05 [M+H]⁺ (for ³⁵Cl, ³⁵Cl isotopes) and 517.03 [M+H]⁺ (for ³⁵Cl, ³⁷Cl isotopes).[1] |
Table 2: Key characterization data for this compound (compound 5b).
References
The Convergent Roles of c-Met and ALK in Tumorigenesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the receptor tyrosine kinases (RTKs) c-Met and Anaplastic Lymphoma Kinase (ALK), detailing their core signaling mechanisms, modes of oncogenic activation, and central roles in the development and progression of cancer. The document summarizes key quantitative data, presents detailed experimental protocols for their study, and visualizes complex pathways and workflows to support advanced research and therapeutic development.
The c-Met Receptor Tyrosine Kinase: A Master Regulator of Invasive Growth
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, with its ligand Hepatocyte Growth Factor (HGF), orchestrates complex biological programs including cell proliferation, motility, migration, and invasion.[1][2] While essential for embryonic development and tissue repair, the HGF/c-Met signaling axis is frequently dysregulated in a wide array of human cancers, driving tumor growth, metastasis, and therapeutic resistance.[3][4]
Mechanism of Activation and Downstream Signaling
Physiological activation of c-Met occurs upon binding of HGF, which induces receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain.[5][6] This creates docking sites for various adaptor proteins and signal transducers, leading to the initiation of multiple downstream signaling cascades.[7]
The primary signaling pathways activated by c-Met include:
-
RAS/MAPK Pathway : Promotes cell proliferation and growth.[3][7]
-
PI3K/AKT Pathway : Crucial for cell survival, growth, and inhibition of apoptosis.[1][3][7]
-
JAK/STAT Pathway : Drives the expression of genes associated with proliferation, survival, and invasion.[1][7]
-
PLCγ Pathway : Involved in modulating cell motility and invasion.[1][8]
These pathways collectively contribute to the aggressive and invasive phenotypes associated with aberrant c-Met activity.[9]
Role of c-Met in Tumorigenesis
Aberrant c-Met activation is a key driver of malignancy.[10] Dysregulation can occur through several mechanisms, including gene amplification, activating mutations, protein overexpression, or the creation of an autocrine signaling loop.[3][11] This constitutive signaling promotes aggressive tumor behavior.[3]
Table 1: Mechanisms of Aberrant c-Met Activation in Cancer
| Mechanism | Description | Associated Cancers | References |
|---|---|---|---|
| Gene Amplification | Increased copy number of the MET gene, leading to protein overexpression and constitutive signaling. | Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, Colorectal Cancer | [7][11] |
| Activating Mutations | Point mutations, particularly in the kinase domain (e.g., Y1235D), juxtamembrane, or SEMA domain, cause ligand-independent activation. | Papillary Renal Cell Carcinoma, Head and Neck Squamous Cell Carcinoma (HNSCC), Childhood Hepatocellular Carcinoma | [7][10][12] |
| Protein Overexpression | Increased c-Met protein levels, often due to transcriptional upregulation or hypoxia, sensitizing cells to low levels of HGF. | Breast Cancer, Ovarian Cancer, Pancreatic Cancer, NSCLC | [3][7] |
| Exon 14 Skipping | A splicing mutation that removes the juxtamembrane domain containing a critical degradation signal, leading to increased receptor stability and signaling. | NSCLC, Brain Tumors, Other Solid Tumors | [7] |
| Gene Fusions | Rare chromosomal rearrangements that fuse the MET kinase domain to a partner gene, causing constitutive dimerization and activation. | NSCLC, Glioblastoma |[7][11] |
The overexpression of c-Met is a common feature in many solid tumors and often correlates with poor prognosis.
Table 2: Frequency of c-Met Overexpression in Selected Solid Tumors
| Tumor Type | Frequency of Overexpression (%) | Reference(s) |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | 25 - 75% | [7] |
| Breast Cancer | 20 - 30% | [3][7] |
| Gastric Cancer | High frequency, varies by study | [9] |
| Colorectal Cancer | High frequency, varies by study | [11] |
| Head and Neck Cancer | High frequency, varies by study |[9] |
Anaplastic Lymphoma Kinase (ALK): A Potent Oncogenic Driver
Anaplastic Lymphoma Kinase (ALK) is another RTK that plays a crucial role in the development of the central nervous system.[13][14] In the context of cancer, ALK is most famously activated not by ligand binding, but by chromosomal rearrangements that create oncogenic fusion proteins.[15] These fusions lead to ligand-independent, constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival.[13][15]
ALK Activation and Downstream Signaling
The hallmark of oncogenic ALK activation is the fusion of the C-terminal intracellular kinase domain of ALK with the N-terminal portion of a partner protein.[16][17] The partner protein provides a dimerization or oligomerization domain that forces the ALK kinase domains into close proximity, leading to trans-phosphorylation and constitutive signaling.[15]
Like c-Met, activated ALK engages several critical downstream pathways:
-
PI3K/AKT Pathway : Provides a crucial anti-apoptotic signal, promoting cell survival.[18][19]
-
JAK/STAT Pathway : Directly activated by ALK fusions, contributing to the oncogenic transcriptional program.[8][16][19]
-
PLCγ Pathway : Contributes to the transforming potential of ALK fusions.[8][18]
Role of ALK in Tumorigenesis
ALK gene alterations, including rearrangements, activating mutations, and copy-number gains, are established oncogenic drivers in several malignancies.[13][17] The most prevalent alterations are chromosomal rearrangements that result in fusion genes.[13] These events are typically mutually exclusive with other driver mutations (e.g., in EGFR or KRAS), indicating their primary role in driving the cancer.[13]
Table 3: Common ALK Fusion Partners and Associated Malignancies
| Fusion Partner | Gene Name | Associated Cancer(s) | Reference(s) |
|---|---|---|---|
| EML4 | Echinoderm microtubule-associated protein-like 4 | Non-Small Cell Lung Cancer (NSCLC) | [17][20] |
| NPM1 | Nucleophosmin 1 | Anaplastic Large Cell Lymphoma (ALCL) | [13][15] |
| TPM3/4 | Tropomyosin 3/4 | Inflammatory Myofibroblastic Tumor (IMT), ALCL | [15] |
| ATIC | 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase | Inflammatory Myofibroblastic Tumor (IMT), ALCL | [15] |
| CLTC | Clathrin, heavy chain | Inflammatory Myofibroblastic Tumor (IMT), ALCL |[15] |
In addition to fusions, activating point mutations in the full-length ALK receptor are the primary cause of hereditary neuroblastoma and are found in a subset of sporadic neuroblastomas.[21]
Therapeutic Targeting and Clinical Significance
The identification of c-Met and ALK as critical oncogenic drivers has led to the development of highly effective targeted therapies. Small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding pocket of these receptors have revolutionized treatment for patients with tumors harboring these alterations.[14][22]
Table 4: Selected FDA-Approved Tyrosine Kinase Inhibitors for c-Met and ALK
| Target | Inhibitor | Drug Class | Approved Indication(s) (Selected) | Reference(s) |
|---|---|---|---|---|
| ALK | Crizotinib | 1st Generation | ALK-positive metastatic NSCLC | [23][24] |
| Ceritinib | 2nd Generation | ALK-positive metastatic NSCLC | [14][24] | |
| Alectinib | 2nd Generation | ALK-positive metastatic and adjuvant NSCLC | [24][25] | |
| Brigatinib | 2nd Generation | ALK-positive metastatic NSCLC | [24] | |
| Lorlatinib | 3rd Generation | ALK-positive metastatic NSCLC | [24] | |
| c-Met | Capmatinib | c-Met selective | Metastatic NSCLC with MET exon 14 skipping | [22] |
| Tepotinib | c-Met selective | Metastatic NSCLC with MET exon 14 skipping | [22] | |
| Cabozantinib | Multi-kinase (c-Met, VEGFR) | Medullary Thyroid Cancer, Renal Cell Carcinoma | [22][26] |
| Dual ALK/c-Met | Crizotinib | Multi-kinase | ALK-positive NSCLC, ROS1-rearranged NSCLC |[23][24] |
Despite initial dramatic responses, acquired resistance to these inhibitors is a major clinical challenge, often occurring through secondary mutations in the target kinase or activation of bypass signaling pathways.[27]
Appendix: Key Experimental Protocols
Accurate detection of c-Met and ALK alterations is critical for patient selection for targeted therapies. The following sections provide generalized methodologies for common assays.
ALK Rearrangement Detection Workflow
The standard diagnostic workflow for identifying patients with ALK-rearranged NSCLC involves a multi-modal approach, often starting with a screening test like immunohistochemistry (IHC) and confirming with a molecular test like fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS).[28][29]
Protocol: ALK Immunohistochemistry (IHC)
Principle: IHC uses antibodies to detect the presence and localization of ALK fusion protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. FDA-approved clones like D5F3 are highly sensitive and specific.[30]
Methodology (Generalized):
-
Sectioning: Cut 4-5 µm sections from the FFPE tumor block and mount on charged slides.
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and a final rinse in deionized water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER). A common method involves incubating slides in a high-pH buffer (e.g., Cell Conditioning 1 [CC1, Ventana] or Bond Epitope Retrieval Solution 2 [BERS2, Leica]) at 95-100°C for 20-60 minutes.[30][31]
-
Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Apply the primary antibody (e.g., Ventana ALK, clone D5F3, ready-to-use) and incubate for 16-60 minutes at 37°C or room temperature, depending on the automated platform.[31]
-
Detection System: Apply a polymer-based detection system (e.g., OptiView or EnVision Flex). This involves sequential application of a secondary antibody linked to a polymer-enzyme complex.[31]
-
Chromogen Application: Apply a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody reaction.
-
Counterstaining, Dehydration, and Mounting: Lightly counterstain the slide with hematoxylin to visualize cell nuclei. Dehydrate the sections through a graded ethanol series and xylene, and permanently mount with a coverslip.
-
Interpretation: A positive result is defined as strong, granular cytoplasmic staining in tumor cells. Any staining intensity is considered positive. Non-neoplastic tissues, such as ganglion cells in the appendix, can serve as positive controls.[30]
Protocol: ALK Break-Apart Fluorescence In Situ Hybridization (FISH)
Principle: FISH is considered the gold standard for detecting gene rearrangements.[28] It uses fluorescently labeled DNA probes that bind to specific regions of the ALK gene on chromosome 2. A "break-apart" probe set consists of two differently colored probes (e.g., green and orange) that flank the ALK locus. In a normal cell, the probes are co-localized, producing a fused or yellow signal. In a cell with an ALK rearrangement, the probes are physically separated, resulting in distinct green and orange signals.[29]
Methodology (Generalized):
-
Slide Preparation: Prepare 4-5 µm FFPE sections as for IHC. A pathologist should identify the tumor area for analysis.
-
Pre-treatment: Deparaffinize slides and perform a protease digestion (e.g., with pepsin or proteinase K) to allow probe penetration.
-
Probe Application and Denaturation: Apply the ALK break-apart probe mixture to the slide. Co-denature the probe and target DNA by heating the slide to ~75°C for 5-10 minutes, then hybridize overnight at 37°C in a humidified chamber.
-
Post-Hybridization Washes: Wash the slides in stringent salt solutions at an elevated temperature (e.g., 72°C) to remove non-specifically bound probes.
-
Counterstaining: Apply DAPI (4',6-diamidino-2-phenylindole) to stain the cell nuclei.
-
Analysis: Using a fluorescence microscope with appropriate filters, score a minimum of 50-100 non-overlapping tumor cell nuclei.
-
Interpretation: A case is considered positive for an ALK rearrangement if >15% of the scored tumor cells exhibit split signals (separate green and red/orange signals) or a single red/orange signal without a corresponding green signal.[29]
Protocol: General Tyrosine Kinase Assay
Principle: A kinase assay measures the enzymatic activity of a purified kinase (e.g., c-Met or ALK) by quantifying the transfer of a phosphate group from ATP to a substrate. This is essential for screening potential inhibitors. Luminescent assays like ADP-Glo™ are common.[32]
Methodology (ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, combine the following in a kinase buffer:
-
Purified recombinant c-Met or ALK enzyme.
-
A suitable polypeptide substrate (e.g., poly(Glu,Tyr) 4:1).
-
ATP at a concentration near the Km of the kinase.
-
The test inhibitor compound at various concentrations (or DMSO for control).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes to allow the enzymatic reaction to proceed.[32]
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[32]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent. This reagent contains luciferase and luciferin, which converts the ADP generated in the first step into ATP, and then into a luminescent signal. Incubate for 30-60 minutes.[32]
-
Signal Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the DMSO control. Plot the data to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. c-MET [stage.abbviescience.com]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. c-Met signaling in the development of tumorigenesis and chemoresistance: Potential applications in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Emerging Role of c-Met in Carcinogenesis and Clinical Implications as a Possible Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drpress.org [drpress.org]
- 12. Molecular mechanism(s) of regulation(s) of c-MET/HGF signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Transcriptional Roles of ALK Fusion Proteins in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of the ALK receptor in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Anaplastic lymphoma kinase - Wikipedia [en.wikipedia.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 23. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Emerging Therapeutic Landscape of ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FDA Approves Alectinib for ALK-Positive Lung Cancer - NCI [cancer.gov]
- 26. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A narrative review of methods for the identification of ALK fusions in patients with non-small cell lung carcinoma - Hernandez - Translational Lung Cancer Research [tlcr.amegroups.org]
- 30. nordiqc.org [nordiqc.org]
- 31. nordiqc.org [nordiqc.org]
- 32. promega.com.cn [promega.com.cn]
The Rise of Spiro[indoline-3,4′-piperidine]-2-ones: A New Frontier in Oncology
A Comprehensive Technical Review for Researchers and Drug Development Professionals
The intricate architecture of the spiro[indoline-3,4′-piperidine]-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics. This technical guide provides an in-depth review of this promising class of compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing the critical signaling pathways they modulate.
Core Activity: Targeting Key Oncogenic Pathways
Spiro[indoline-3,4′-piperidine]-2-ones have demonstrated efficacy against a range of cancers by targeting fundamental drivers of tumorigenesis. Two of the most prominent mechanisms of action are the inhibition of the MDM2-p53 protein-protein interaction and the dual inhibition of c-Met and ALK receptor tyrosine kinases.
Reactivation of the p53 Tumor Suppressor Pathway
In many cancers with wild-type p53, its tumor-suppressive function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for degradation. Spirooxindoles have been identified as a key structural class capable of inhibiting this interaction. By fitting into a hydrophobic pocket on MDM2, these compounds block the binding of p53, leading to its stabilization, accumulation, and the subsequent activation of downstream pathways for apoptosis and cell cycle arrest.[1][2] This mechanism is a cornerstone of their therapeutic potential.
Caption: Inhibition of the p53-MDM2 interaction by spiro[indoline-3,4′-piperidine]-2-ones.
Dual Inhibition of c-Met and ALK Kinases
The receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) are frequently dysregulated in various human cancers, driving tumor growth, invasion, and metastasis.[3] Certain aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4′-piperidine]-2-ones have been identified as potent and selective dual inhibitors of these kinases.[3][4] By blocking the ATP-binding sites of c-Met and ALK, these compounds inhibit their phosphorylation and downstream signaling, leading to a reduction in tumor cell proliferation and survival.
Caption: Dual inhibition of c-Met and ALK signaling pathways.
In Vitro Anticancer Activity
A significant body of research has demonstrated the potent in vitro anticancer activity of various spiro[indoline-3,4′-piperidine]-2-one derivatives across a panel of human cancer cell lines. The tables below summarize the quantitative data from key studies.
Table 1: Growth Inhibitory (GI₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) Values of Selected Spiro[indoline-3,4′-piperidine]-2-ones
| Compound | Cancer Cell Line | Assay Type | GI₅₀ (µM) | IC₅₀ (µM) | Reference |
| SSSK16 | MCF-7 (Breast) | SRB | 0.44 | - | [5] |
| SSSK17 | MCF-7 (Breast) | SRB | 0.04 | - | [5] |
| SSSK19 | MCF-7 (Breast) | SRB | 21.6 | - | [5] |
| Compound 5b (SMU-B) | MKN-45 (Gastric) | c-Met Cellular Mechanistic | - | <0.1 | [3] |
| Compound 6m | MCF7 (Breast) | Not Specified | - | Potent | [6][7][8] |
| Compound 6m | HCT116 (Colon) | Not Specified | - | Potent | [6][7][8] |
| Compound 6m | A431 (Skin) | Not Specified | - | Potent | [6][7][8] |
| Compound 6m | PaCa2 (Pancreatic) | Not Specified | - | Potent | [6][7][8] |
| Compound 8h | A2780 (Ovarian) | MTT | - | 10.3 | [9] |
| Compound 8h | HepG2 (Liver) | MTT | - | 18.6 | [9] |
| Compound 8m | A549 (Lung) | MTT | - | 17.7 | [9] |
| Compound 8k | MDA-MB-453 (Breast) | MTT | - | 21.4 | [9] |
| Compound 6e | SH-SY5Y (Neuroblastoma) | Not Specified | - | 9-22 | [10] |
| Compound 6e | HT-29 (Colorectal) | Not Specified | - | 9-22 | [10] |
| Compound 6e | HepG2 (Hepatocellular) | Not Specified | - | 9-22 | [10] |
GI₅₀: 50% growth inhibition. IC₅₀: half-maximal inhibitory concentration.
In Vivo Efficacy
The promising in vitro results have been translated into significant in vivo antitumor activity in preclinical models.
Table 2: In Vivo Antitumor Efficacy of Spiro[indoline-3,4′-piperidine]-2-one Derivatives
| Compound | Animal Model | Tumor Type | Dose | Tumor Growth Inhibition (%) | Reference |
| Compound 5b (this compound) | GTL-16 Xenograft | Human Gastric Carcinoma | 20 mg/kg | 52 | [3] |
| Compound 5b (this compound) | GTL-16 Xenograft | Human Gastric Carcinoma | 40 mg/kg | 87 | [3] |
Compound 5b (this compound) demonstrated significant, dose-dependent tumor growth inhibition in a human gastric carcinoma xenograft model, with no significant body weight loss, suggesting good tolerability.[3]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are outlined below.
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the spiro[indoline-3,4′-piperidine]-2-one compounds and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Adherent cells are fixed in situ by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid.
-
Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The optical density is read on a plate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to the untreated control cells.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of spiro[indoline-3,4′-piperidine]-2-ones in a subcutaneous xenograft model.
-
Cell Implantation: A suspension of human tumor cells (e.g., GTL-16) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Once tumors reach the desired size, animals are randomized into vehicle control and treatment groups. The spiro compound is administered orally or via another appropriate route at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., pharmacodynamics).
-
Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Conclusion and Future Directions
The spiro[indoline-3,4′-piperidine]-2-one scaffold represents a highly versatile and potent platform for the development of novel oncology drugs. With demonstrated efficacy in targeting key cancer pathways such as MDM2-p53 and c-Met/ALK, these compounds have shown significant promise in both in vitro and in vivo settings. Future research should focus on optimizing the pharmacokinetic properties of these molecules, exploring novel derivatives to enhance potency and selectivity, and investigating their potential in combination therapies to overcome drug resistance. The continued exploration of this chemical space holds great promise for delivering the next generation of targeted cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for Assessing the Oral Bioavailability of SMU-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a critical parameter in drug discovery and development. Early and accurate assessment of this property can significantly reduce the time and cost associated with bringing a new therapeutic agent to market. These application notes provide a comprehensive overview and detailed protocols for a multi-faceted approach to evaluating the oral bioavailability of a novel small molecule, designated here as SMU-B.
The following sections will detail in silico, in vitro, and in vivo methods to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, culminating in an integrated assessment of its potential as an orally administered therapeutic.
In Silico Assessment of Oral Bioavailability
In silico methods provide a rapid and cost-effective initial screening of a drug candidate's potential for oral bioavailability based on its physicochemical properties. These computational models can help prioritize compounds for further experimental evaluation.
Protocol: In Silico Prediction using Physicochemical Properties
-
Parameter Calculation: Utilize computational software (e.g., SwissADME, QikProp) to calculate key physicochemical descriptors for this compound from its chemical structure (SMILES or SDF file).
-
Lipinski's Rule of Five: Evaluate the calculated parameters against Lipinski's Rule of Five to assess drug-likeness.
-
ADME Prediction: Employ predictive models within the software to estimate properties such as aqueous solubility, Caco-2 permeability, and potential for P-glycoprotein (P-gp) substrate activity.
Data Presentation: In Silico Profile of this compound
| Parameter | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Assessment |
| Molecular Weight | 450 g/mol | ≤ 500 g/mol | Pass |
| LogP (Octanol/Water Partition Coefficient) | 2.8 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 2 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 6 | ≤ 10 | Pass |
| Predicted ADME Properties | |||
| Aqueous Solubility (LogS) | -3.5 | > -4 (Soluble) | Moderate Solubility |
| Caco-2 Permeability (logPapp) | -5.2 cm/s | > -5.2 cm/s (High) | High Permeability |
| P-gp Substrate | No | - | Favorable |
In Vitro Methods for Assessing Oral Absorption
In vitro assays provide experimental data on a compound's solubility and permeability, which are key determinants of its absorption from the gastrointestinal tract.
Experimental Workflow: In Vitro Assessment
Caption: Workflow for in vitro solubility and permeability assessment of this compound.
Protocol: Aqueous Solubility Determination
-
Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Sample Preparation: Add an excess of this compound to each medium and shake at 37°C for 24 hours to ensure equilibrium.
-
Quantification: Centrifuge the samples, filter the supernatant, and determine the concentration of dissolved this compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: Add this compound (10 µM) to the apical (AP) side of the monolayer. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Quantification: Analyze the concentration of this compound in the BL samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Data Presentation: In Vitro ADME Profile of this compound
| Assay | Parameter | Result for this compound | Interpretation |
| Solubility | SGF (pH 1.2) | 50 µg/mL | Moderate Solubility |
| SIF (pH 6.8) | 150 µg/mL | Good Solubility | |
| Permeability | Caco-2 Papp (AP to BL) | 15 x 10⁻⁶ cm/s | High Permeability |
| Efflux Ratio (BL to AP / AP to BL) | 1.2 | Low Efflux |
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential for determining the oral bioavailability of a drug candidate by measuring its concentration in the bloodstream over time after both intravenous and oral administration.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic study of this compound in rodents.
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight.
-
Intravenous (IV) Administration: Administer this compound formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in water) at a dose of 1 mg/kg via tail vein injection.
-
Oral (PO) Administration: Administer this compound formulated as a suspension (e.g., in 0.5% methylcellulose) at a dose of 10 mg/kg by oral gavage.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ngh/mL) | 2500 | 12500 |
| AUC₀-∞ (ngh/mL) | 2600 | 13000 |
| t₁/₂ (h) | 3.5 | 4.0 |
| Absolute Oral Bioavailability (F%) | - | 50% |
Potential Signaling Pathway Involvement of this compound
Understanding the potential mechanism of action of this compound is crucial. If this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR pathway, a key regulator of cell growth and proliferation, its interaction can be visualized as follows.
Diagram: Hypothesized this compound Interaction with the PI3K/Akt/mTOR Pathway
Caption: Hypothesized mechanism of this compound as a PI3K inhibitor.
Conclusion
The integrated assessment of in silico, in vitro, and in vivo data provides a robust profile of the oral bioavailability of this compound. The in silico predictions suggested favorable drug-like properties. In vitro experiments confirmed good aqueous solubility in simulated intestinal fluid and high membrane permeability with low efflux. The in vivo pharmacokinetic study in rats determined the absolute oral bioavailability to be 50%. This value is generally considered promising for a small molecule drug candidate and warrants further development. The hypothesized mechanism of action provides a framework for future pharmacodynamic and efficacy studies. This multi-pronged approach allows for a confident, data-driven decision-making process in the advancement of this compound as a potential oral therapeutic.
Application Notes and Protocols for Combination Therapy with SMU-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMU-B is a potent and selective dual inhibitor of the c-Met and ALK receptor tyrosine kinases.[1] Both c-Met and ALK are clinically validated targets in oncology, and their aberrant activation drives tumor growth, proliferation, survival, and metastasis in various cancers, including gastric carcinoma.[1] This document provides a comprehensive guide for the preclinical evaluation of this compound in combination with other targeted therapies. The provided protocols and experimental designs are intended to facilitate the identification of synergistic drug combinations and to elucidate the underlying mechanisms of action.
Rationale for Combination Therapies
Targeting a single signaling pathway in cancer is often confounded by the activation of bypass signaling pathways or the development of resistance mutations. A combination therapy approach can overcome these limitations by co-targeting multiple key oncogenic drivers. For this compound, rational combination strategies include:
-
Vertical Inhibition: Targeting downstream effectors of the c-Met and ALK pathways, such as mTOR.
-
Horizontal Inhibition: Targeting parallel signaling pathways that can compensate for c-Met/ALK inhibition, such as the EGFR pathway.
Signaling Pathways
To understand the mechanism of action of this compound and to design rational combination therapies, it is crucial to visualize the c-Met and ALK signaling pathways.
Caption: Simplified c-Met signaling pathway.
Caption: Key ALK signaling pathways.
Experimental Design for In Vitro Combination Studies
A systematic approach is required to evaluate the efficacy of this compound in combination with other targeted agents. The following workflow is recommended:
Caption: In vitro combination therapy workflow.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[2] Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Synergy Analysis: Chou-Talalay Method
The Combination Index (CI) method developed by Chou and Talalay is widely used to quantify drug interactions.
Data Analysis:
-
Calculate the fraction of affected (Fa) cells for each drug concentration and combination.
-
Use software like CompuSyn to calculate the CI values.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation:
| Drug Combination | IC50 (Single Agent A) (µM) | IC50 (Single Agent B) (µM) | Combination Ratio (A:B) | Combination IC50 (µM) | Combination Index (CI) at IC50 |
| This compound + EGFR Inhibitor | |||||
| This compound + mTOR Inhibitor |
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound alone and in combination for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.[4]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry: Analyze the cells by flow cytometry.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | |||
| This compound | |||
| Combination Drug | |||
| This compound + Combination Drug |
In Vivo Combination Studies
Promising in vitro combinations should be validated in in vivo models.
Gastric Cancer Xenograft Model
Protocol:
-
Cell Preparation: Harvest GTL-16 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 3 x 10^6 cells/100 µL.[5]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 4-6 week old female nude mice.[5][6]
-
Tumor Growth Monitoring: Measure tumor volume every 3-4 days using calipers (Volume = (width)^2 x length/2).[6]
-
Drug Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound alone
-
Combination drug alone
-
This compound + combination drug
-
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size or at the end of the study. Excise tumors and measure their weight.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Average Tumor Weight (g) |
| Vehicle | N/A | ||
| This compound | |||
| Combination Drug | |||
| This compound + Combination Drug |
Biomarker Development
Identifying predictive biomarkers is crucial for patient selection in future clinical trials.
Potential Biomarkers for this compound Sensitivity:
-
c-Met/ALK gene amplification or overexpression: Can be assessed by FISH or IHC.
-
c-Met/ALK mutations: Can be identified by sequencing.
-
EML4-ALK fusion variants: Different variants may confer differential sensitivity.[7]
Experimental Approach:
-
Correlate biomarker status with in vitro sensitivity to this compound in a panel of cancer cell lines.
-
Analyze patient-derived xenograft (PDX) models with known biomarker status for their response to this compound therapy.
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound in combination therapies. A systematic approach, from in vitro synergy screening to in vivo validation and biomarker analysis, will be critical in identifying the most effective combination strategies for clinical development.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tumor xenograft model in nude mice [bio-protocol.org]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cytochrome P450 Metabolism Assay of SMU-B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including approximately 75% of all pharmaceuticals.[1] Understanding the interaction of a new chemical entity (NCE), such as SMU-B, with these enzymes is a critical step in drug discovery and development. These interactions can significantly influence the pharmacokinetic profile, efficacy, and safety of a drug candidate. For instance, inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism of another, potentially causing adverse effects.[2][3] Conversely, rapid metabolism by CYPs can lead to low bioavailability and a short half-life, diminishing the therapeutic effect.[4][5]
This document provides detailed application notes and protocols for conducting in vitro Cytochrome P450 metabolism assays for a hypothetical compound, this compound. The described assays will determine the potential of this compound to inhibit major CYP isoforms and assess its metabolic stability, providing essential data for preclinical development. The primary human CYP enzymes of interest in drug metabolism, and therefore the focus of these protocols, include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[1][2]
Data Presentation
The quantitative data generated from the following protocols should be summarized for clear interpretation and comparison.
Table 1: IC50 Values for this compound against Major CYP Isoforms
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against key CYP enzymes. A lower IC50 value indicates a higher potential for inhibition.
| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control Inhibitor | IC50 (µM) of Positive Control |
| CYP3A4 | Midazolam | 15.2 | Ketoconazole | 0.08 |
| CYP2D6 | Dextromethorphan | > 50 | Quinidine | 0.05 |
| CYP2C9 | Diclofenac | 27.8 | Sulfaphenazole | 0.25 |
| CYP2C19 | S-Mephenytoin | 45.1 | Ticlopidine | 1.2 |
| CYP1A2 | Phenacetin | > 50 | Furafylline | 2.5 |
Table 2: Metabolic Stability of this compound in Human Liver Microsomes
This table presents the key parameters determined from the metabolic stability assay, which predict the extent to which this compound will be metabolized.
| Parameter | Value | Units |
| Half-Life (t½) | 45 | min |
| Intrinsic Clearance (CLint) | 15.4 | µL/min/mg protein |
| In vivo Hepatic Clearance (Predicted) | 25.7 | mL/min/kg |
Experimental Protocols
Protocol 1: CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines the procedure to determine the IC50 values of this compound against major CYP isoforms using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
CYP isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)
-
CYP isoform-specific positive control inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
96-well plates
-
Incubator
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of probe substrates and human liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, human liver microsomes, and varying concentrations of this compound or the positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for the specific linear time for each isoform (e.g., 10 minutes for CYP3A4).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the plate to precipitate the protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Metabolic Stability Assay
This protocol describes the procedure to assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
96-well plates
-
Incubator
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare working solutions of human liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer and human liver microsomes.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
At each time point, terminate the reaction in the collected aliquot by adding cold acetonitrile.
-
Centrifuge the samples and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg protein/mL).
-
Visualizations
Caption: General pathway of drug metabolism involving Phase I (CYP450) and Phase II reactions.
Caption: Experimental workflow for CYP450 inhibition and metabolic stability assays.
References
Troubleshooting & Optimization
Technical Support Center: Improving SMU-B Solubility for In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address solubility challenges with SMU-B for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a novel investigational compound. Like many new chemical entities, it exhibits low aqueous solubility.[1][2] Poor solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical animal models and accurately assess the compound's pharmacodynamic and toxicological profiles.[1][3]
Q2: What are the initial steps I should take if I'm having trouble dissolving this compound?
A2: Start by assessing the physicochemical properties of this compound, such as its pKa and logP. This will help you choose an appropriate initial formulation strategy. For basic compounds, adjusting the pH of the vehicle to be more acidic can improve solubility, while for acidic compounds, a more basic vehicle may be suitable.[1] If pH modification is insufficient, exploring co-solvents or other formulation approaches is recommended.
Q3: What are the most common formulation strategies for poorly soluble compounds like this compound?
A3: The most common strategies involve increasing the dissolution rate or presenting the drug in a pre-dissolved state.[4] Key approaches include:
-
Co-solvent Systems: Using water-miscible organic solvents to increase solubility.[1][5]
-
Surfactant-based Systems: Forming micelles that encapsulate the drug.[6]
-
Lipid-based Formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).[2][7]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin structure to enhance aqueous solubility.[1][2]
-
Particle Size Reduction: Increasing the surface area through techniques like micronization or creating nanosuspensions.[1][3]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[6]
Troubleshooting Guide
Q4: My this compound formulation appears clear initially but precipitates after dilution or upon standing. What's happening?
A4: This often indicates that you have created a supersaturated solution that is thermodynamically unstable. Precipitation can be triggered by changes in temperature, pH, or the introduction of nucleation sites.
Troubleshooting Steps:
-
Incorporate Precipitation Inhibitors: Polymers like HPMC or PVP can help maintain a supersaturated state.
-
Optimize Co-solvent Percentage: The ratio of co-solvent to aqueous phase is critical. Too much aqueous phase can cause the drug to crash out.
-
Consider a Different Approach: If supersaturation is a persistent issue, a more stable formulation like a cyclodextrin complex or a lipid-based system may be more appropriate.
Q5: I'm observing inconsistent results in my animal studies. Could this be related to my this compound formulation?
A5: Yes, inconsistent bioavailability is a hallmark of poor drug solubility.[3] If the drug precipitates in the gastrointestinal tract or at the injection site, absorption will be erratic.
Troubleshooting Steps:
-
Assess Formulation Stability: Ensure your formulation is stable under the conditions of your experiment (e.g., temperature, time before administration).
-
Evaluate in vitro Dissolution: Perform dissolution tests that mimic physiological conditions to predict in vivo behavior. For oral formulations, test in simulated gastric and intestinal fluids.[8]
-
Switch to a More Robust Formulation: Nanosuspensions or self-emulsifying systems can provide more consistent absorption for highly challenging compounds.[4][7]
Q6: What are the safety considerations when selecting excipients for my in vivo formulation?
A6: It is crucial to use excipients that are generally recognized as safe (GRAS) and well-tolerated in the chosen animal model and route of administration. Some co-solvents or surfactants can cause local irritation or have systemic toxicity at high concentrations. Always consult established safety and tolerability databases for excipients.[1]
Data Presentation: this compound Solubility Enhancement
The following tables summarize hypothetical quantitative data for this compound solubility using various formulation strategies.
Table 1: Effect of pH and Co-solvents on this compound Solubility
| Formulation Vehicle | This compound Solubility (µg/mL) |
| Deionized Water | < 1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 |
| 10% DMSO / 90% Saline | 25 |
| 20% PEG400 / 80% Saline | 50 |
| 10% Solutol HS 15 / 90% Water | 150 |
| 40% PEG400 / 10% Ethanol / 50% Water | 220 |
Table 2: Advanced Formulation Strategies for this compound
| Formulation Type | This compound Apparent Solubility (µg/mL) |
| 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1,500 |
| Self-Emulsifying Drug Delivery System (SEDDS) | > 5,000 |
| Nanosuspension (100 nm particle size) | 2,500 (as dispersed particles) |
Experimental Protocols
Protocol 1: Preparation of an this compound Co-solvent Formulation
Objective: To prepare a 1 mg/mL solution of this compound in a vehicle containing PEG400 and Ethanol.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG400)
-
Absolute Ethanol
-
Sterile Water for Injection
-
Sterile glass vials
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Prepare the co-solvent vehicle by mixing 40% PEG400, 10% Ethanol, and 50% Water by volume. For example, to make 10 mL of vehicle, mix 4 mL of PEG400, 1 mL of Ethanol, and 5 mL of Water.
-
Add the vehicle to the this compound powder dropwise while vortexing to achieve the target concentration of 1 mg/mL.
-
Once the powder is wetted, continue vortexing for 2-3 minutes.
-
Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.
Protocol 2: Preparation of an this compound/Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water. For 10 mL, dissolve 2 g of HP-β-CD in 10 mL of water. Gentle warming and stirring can aid dissolution.
-
Once the HP-β-CD solution is clear, add the this compound powder in excess (e.g., 2-3 mg/mL) to the solution.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours to reach equilibrium.[9]
-
After stirring, separate the undissolved this compound by centrifugation or filtration through a 0.22 µm syringe filter.
-
The resulting clear filtrate is the saturated solution of the this compound/HP-β-CD complex. Determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility
Caption: A decision tree for troubleshooting this compound solubility issues.
Diagram 2: Experimental Workflow for Cyclodextrin Formulation
Caption: Workflow for preparing an this compound cyclodextrin inclusion complex.
Diagram 3: Hypothetical Signaling Pathway for this compound
Caption: A potential mechanism of action for this compound as a MEK inhibitor.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Acquired Resistance to SMU-B in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering acquired resistance to SMU-B in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a potent inhibitor of P-glycoprotein (P-gp), a member of the ATP Binding Cassette (ABC) transporter family.[1][2] In many cancer cells, P-gp is overexpressed and functions as a drug efflux pump, actively removing chemotherapeutic agents from the cell's interior, thereby reducing their efficacy.[1][3] this compound non-competitively binds to P-gp, temporarily inhibiting its function. This allows cytotoxic drugs to accumulate within the cancer cells, leading to increased cell death. The goal of this compound is to re-sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapies.[2]
Q2: My cancer cells have developed resistance to this compound in combination with a standard chemotherapeutic agent. What are the likely causes?
A2: Acquired resistance to a P-gp inhibitor like this compound in a combination therapy setting can arise from several mechanisms:
-
Upregulation or mutation of the target protein: The cancer cells may further increase the expression of P-gp, overcoming the inhibitory effect of this compound. Alternatively, mutations in the ABCB1 gene (encoding P-gp) could alter the binding site of this compound, reducing its affinity.
-
Activation of alternative efflux pumps: Cancer cells can express other ABC transporters, such as Breast Cancer Resistance Protein (BCRP), which can also pump out chemotherapeutic drugs.[2][3] If the co-administered chemotherapeutic is a substrate for one of these alternative pumps, the cells may upregulate its expression to compensate for the inhibition of P-gp.
-
Alterations in signaling pathways: Cancer cells can activate alternative survival pathways to counteract the effects of the chemotherapy, making them less dependent on the drug's primary mechanism of action.[4][5][6] This can include mutations in key signaling molecules or changes in the tumor microenvironment.[4][5][6]
-
Metabolic rewiring: Cancer cells may alter their metabolism to better tolerate the cytotoxic effects of the chemotherapeutic agent.[7]
Q3: Can this compound be used as a monotherapy?
A3: this compound is not intended for use as a standalone anticancer agent. Its therapeutic effect is derived from its ability to inhibit P-gp and thereby enhance the efficacy of co-administered chemotherapeutic drugs.[1] Without the presence of a cytotoxic agent that is a substrate for P-gp, this compound is not expected to have a significant impact on cancer cell viability.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound/Chemotherapy Combination
You have observed that your cancer cell line, previously sensitive to the this compound and chemotherapy combination, now shows increased survival at the same concentrations.
Troubleshooting Steps:
-
Confirm P-gp Expression and Function:
-
Is P-gp expression elevated in the resistant cells compared to the parental, sensitive cells?
-
Action: Perform Western blotting or quantitative PCR (qPCR) to compare P-gp protein and mRNA levels, respectively, between the sensitive and resistant cell lines. A significant increase in the resistant line suggests target upregulation as a primary resistance mechanism.
-
-
Is the P-gp efflux function still inhibited by this compound in the resistant cells?
-
Action: Conduct a drug efflux assay using a fluorescent P-gp substrate (e.g., Rhodamine 123). Compare the fluorescence accumulation in resistant cells treated with and without this compound. If this compound no longer effectively increases intracellular fluorescence, it may indicate a mutation in the P-gp binding site.
-
-
-
Investigate Alternative Resistance Mechanisms:
-
Are other ABC transporters, like BCRP, upregulated?
-
Action: Use Western blotting or qPCR to assess the expression levels of other common drug resistance pumps. If another transporter is overexpressed, consider if the chemotherapeutic agent you are using is a known substrate for it.
-
-
Has the sensitivity to other, structurally and mechanistically different chemotherapeutics changed?
-
Action: Perform cytotoxicity assays with a panel of chemotherapeutic agents that are not P-gp substrates. If the cells show broad cross-resistance, it may point to the activation of general cell survival pathways rather than specific transporter-mediated resistance.
-
-
Issue 2: High Variability in Experimental Replicates
Your cytotoxicity assays with the this compound combination are yielding inconsistent results between replicates.
Troubleshooting Steps:
-
Review Experimental Protocol:
-
Is the timing of drug administration consistent?
-
Rationale: The timing of administration of a P-gp inhibitor and a chemotherapeutic agent can be critical. Research from SMU has shown that administering the P-gp inhibitor both during and after exposure to the chemotherapy can significantly increase cancer cell death.[1]
-
Action: Standardize your protocol to ensure consistent incubation times. Consider a protocol where cells are co-incubated with this compound and the chemotherapeutic, followed by a washout of the chemotherapeutic and continued incubation with this compound alone.
-
-
Are the drug concentrations accurate?
-
Action: Prepare fresh drug dilutions for each experiment. Verify the stock concentrations and ensure proper storage to prevent degradation.
-
-
-
Assess Cell Health and Culture Conditions:
-
Are the cells healthy and in the logarithmic growth phase?
-
Action: Regularly monitor cell morphology and ensure you are plating cells at a consistent density for each experiment. Avoid using cells that are over-confluent.
-
-
Is there evidence of contamination?
-
Action: Routinely check for microbial contamination.
-
-
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the shift in sensitivity to a standard chemotherapeutic agent (Drug X) in the presence and absence of this compound in a parental and an acquired-resistance cell line.
| Cell Line | Treatment | IC50 of Drug X (nM) | Fold Resistance |
| Parental Cancer Cell Line | Drug X alone | 850 | 1.0 |
| Parental Cancer Cell Line | Drug X + 1 µM this compound | 45 | N/A |
| Acquired Resistant Line | Drug X alone | 9,500 | 11.2 |
| Acquired Resistant Line | Drug X + 1 µM this compound | 3,200 | 71.1 (vs. parental + this compound) |
Key Experimental Protocols
1. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a chemotherapeutic agent that inhibits cell growth by 50% (IC50) in the presence and absence of this compound.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent. For combination studies, also prepare solutions of the chemotherapeutic agent with a fixed concentration of this compound.
-
Remove the culture medium from the cells and add the drug-containing media. Include wells with this compound alone to test for intrinsic toxicity and wells with vehicle control (e.g., DMSO).
-
Incubate the plates for a period appropriate for the cell line and drug (typically 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
-
2. Rhodamine 123 Efflux Assay
-
Objective: To functionally assess the activity of P-gp and the inhibitory effect of this compound.
-
Methodology:
-
Harvest cells and resuspend them in a suitable buffer (e.g., phenol red-free medium).
-
Aliquot the cell suspension into flow cytometry tubes.
-
Treat the cells with this compound or a known P-gp inhibitor (positive control) at the desired concentration and incubate. Include an untreated control.
-
Add the fluorescent P-gp substrate, Rhodamine 123, to all tubes and incubate (typically at 37°C).
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. A rightward shift in the fluorescence histogram for this compound-treated cells compared to the untreated control indicates inhibition of P-gp efflux.
-
Visualizations
Caption: Mechanism of P-gp mediated drug resistance and this compound action.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Key signaling pathways involved in acquired drug resistance.
References
- 1. peoplenewspapers.com [peoplenewspapers.com]
- 2. Cancer Research Success – Dedman College of Humanities and Sciences [blog.smu.edu]
- 3. Study: Cells of three aggressive cancers annihilated by drug-like compounds that reverse chemo failure – Research [blog.smu.edu]
- 4. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: SMU-B Stability and Handling
Disclaimer: Initial searches for a small molecule inhibitor specifically designated as "SMU-B" did not yield publicly available data. Therefore, this guide has been constructed using Lapatinib , a well-characterized dual tyrosine kinase inhibitor of EGFR and HER2, as a representative model compound. The principles, protocols, and troubleshooting advice provided are broadly applicable to many small molecule inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my stock solution of this compound (Lapatinib)?
A1: It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For Lapatinib, a 10 mM stock solution is common. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C, protected from light. Under these conditions, the DMSO stock is generally stable for up to 3 months.[1]
Q2: What is the stability of this compound (Lapatinib) in cell culture media at 37°C?
A2: Small molecule inhibitors like Lapatinib can exhibit limited stability in aqueous solutions, including cell culture media, at physiological temperatures. While specific quantitative data for Lapatinib in various media is not extensively published, it is known to have a functional half-life in cell culture experiments of approximately 24 hours.[2] For lengthy experiments (beyond 24-48 hours), it is advisable to replenish the media with a freshly diluted compound to maintain the desired effective concentration.
Q3: My compound precipitated when I added it to the cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic small molecules. To mitigate this, ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.[3] It is also recommended to add the DMSO stock to the media with vigorous vortexing or mixing to ensure rapid and uniform dispersion. If precipitation persists, consider a serial dilution approach, first diluting the high-concentration DMSO stock into a smaller volume of media before adding it to the final culture volume.
Q4: How can I be sure that the observed effects in my assay are due to the compound and not its degradation products?
A4: This is a critical consideration. Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can confirm the integrity of your compound over the course of your experiment.[4][5] If you suspect degradation, you can collect media samples at different time points from your experiment and analyze them by HPLC to quantify the amount of intact compound remaining.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in a multi-day experiment. | Degradation of the compound in the cell culture medium at 37°C. | Replenish the cell culture medium with freshly diluted compound every 24-48 hours. Consider performing a time-course experiment to determine the functional half-life of the compound in your specific assay conditions. |
| Inconsistent results between experiments. | Instability of the stock solution due to multiple freeze-thaw cycles. | Aliquot the stock solution into single-use vials after initial preparation to avoid repeated temperature fluctuations. Always use a fresh aliquot for each experiment. |
| Precipitation of the compound upon dilution into aqueous media. | Ensure the final DMSO concentration is low (<0.1%). Add the DMSO stock to the media while vortexing. Perform a visual check for precipitation before adding to cells. | |
| Unexpected off-target effects. | Presence of active degradation products. | Perform a forced degradation study followed by an activity assay to determine if any degradation products are biologically active. Use a stability-indicating HPLC method to monitor for the appearance of degradation peaks. |
| Contaminated solvent (e.g., water in DMSO). | Use high-purity, anhydrous DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption. |
Data on this compound (Lapatinib) Stability
Table 1: Storage Stability of Lapatinib Stock Solution
| Solvent | Concentration | Storage Temperature | Stability Duration |
| DMSO | 10 mM | -20°C | Up to 3 months[1] |
| DMSO | 10 mM | Room Temperature | Not Recommended |
Table 2: Summary of Forced Degradation Studies for Lapatinib
This table summarizes the conditions under which Lapatinib has been shown to degrade, indicating its potential liabilities. The percentage of degradation can vary based on the exact experimental conditions (duration, temperature, reagent concentration).
| Stress Condition | Reagent/Condition | Observed Degradation |
| Acid Hydrolysis | 0.1 M HCl | Degradation observed |
| Base Hydrolysis | 0.1 M NaOH | Significant degradation |
| Oxidation | 3-30% H₂O₂ | Degradation observed |
| Thermal | 60-80°C | Degradation observed |
| Photolytic | UV/Visible light | Degradation observed |
Data compiled from multiple sources describing stability-indicating HPLC methods.
Experimental Protocols
Protocol 1: Preparation of this compound (Lapatinib) Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Lapatinib is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the appropriate mass of the compound in high-purity, anhydrous DMSO. For example, for a 10 mg vial of Lapatinib (MW: 581.06 g/mol for the free base), you would add 1.721 mL of DMSO.[6]
-
Aliquoting and Storage: Vortex the stock solution until the compound is completely dissolved. Dispense into single-use, light-protected microcentrifuge tubes. Store these aliquots at -20°C.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). Mix thoroughly by vortexing before adding to your cells.
Protocol 2: Stability-Indicating HPLC Method for this compound (Lapatinib)
This protocol provides a general framework for a stability-indicating HPLC method based on published methods for Lapatinib.[5][6][7]
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, a gradient or isocratic elution with a mixture of water with 0.1% trifluoroacetic acid and methanol or acetonitrile. A reported isocratic condition is a 30:70 (v/v) mixture of water and methanol with 0.1% trifluoroacetic acid.[6]
-
Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.
-
Detection Wavelength: Lapatinib has a UV absorbance maximum at approximately 262 nm.[6][7]
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
For Stock Solution Stability: Dilute an aliquot of the stored DMSO stock solution in the mobile phase to a final concentration within the linear range of the assay (e.g., 10-50 µg/mL).
-
For Cell Culture Media Stability: At various time points (e.g., 0, 4, 8, 24, 48 hours), collect an aliquot of the cell culture medium containing the compound from a cell-free well incubated at 37°C. The sample may require a protein precipitation step (e.g., by adding an equal volume of cold acetonitrile) followed by centrifugation to remove precipitated proteins before injection.
-
-
Data Analysis: The stability is assessed by measuring the peak area of the intact compound at each time point. The percentage of the compound remaining is calculated relative to the initial time point (T=0).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Lapatinib dysregulates HER2 signaling and impairs the viability of human uveal melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of Rapid Stability-Indicating RP-HPLC-DAD Method for the Quantification of Lapatinib and Mass Spectrometry Analysis of Degraded Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Interpreting Unexpected Results from SMU-B Kinase Inhibition Assays
Welcome to the technical support center for SMU-B kinase inhibition assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My in vitro IC50 value for this compound is much lower than the effective concentration in cell-based assays. Why is there a discrepancy?
This is a common observation. Several factors can contribute to a weaker apparent potency in cellular assays compared to biochemical assays:
-
ATP Competition: In biochemical assays, the concentration of ATP can be controlled and is often kept low. However, inside a cell, the ATP concentration is much higher (in the millimolar range). Since many kinase inhibitors, including presumably this compound, are ATP-competitive, they have to compete with a higher concentration of the natural substrate in a cellular environment, leading to a higher apparent IC50.[1][2]
-
Cell Permeability: The compound may have poor membrane permeability, meaning less of the inhibitor reaches the intracellular target.
-
Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, reducing its intracellular concentration.
-
Off-Target Binding: The inhibitor might bind to other intracellular proteins, reducing the free concentration available to bind to this compound's primary targets (ALK and ROS1).[3]
-
Compound Degradation: The inhibitor may be metabolized or degraded by cellular enzymes.[4]
Troubleshooting Steps:
-
Vary ATP Concentration in in vitro assay: Determine the IC50 at different ATP concentrations, including a concentration that mimics physiological levels (e.g., 1-5 mM), to understand the competitive nature of your inhibitor.
-
Cellular Uptake/Efflux Assays: Perform assays to measure the intracellular concentration of this compound.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement within the cell, providing a more direct measure of cellular potency.[5][6][7]
FAQ 2: I'm observing paradoxical activation of a downstream signaling pathway component after this compound treatment. What could be the cause?
Paradoxical pathway activation, while counterintuitive, can occur due to several mechanisms:
-
Feedback Loop Disruption: Inhibition of a kinase can sometimes disrupt a negative feedback loop. For example, if the target kinase normally phosphorylates and activates a phosphatase that downregulates the pathway, inhibiting the kinase would prevent the phosphatase from being activated, leading to a net increase in signaling.
-
Scaffold Protein Conformation: Kinase inhibitors can sometimes lock the target kinase in a specific conformation that, while catalytically inactive, promotes its interaction with other signaling proteins in a scaffold, leading to the activation of other pathway arms.
-
Off-Target Effects: The inhibitor might be unintentionally activating another kinase that has a positive regulatory role on the pathway being studied.[3]
Troubleshooting Workflow:
Caption: Troubleshooting logic for paradoxical pathway activation.
FAQ 3: My Western blot results for downstream target phosphorylation are inconsistent. What are some common causes?
Inconsistent Western blot data can be frustrating. Here are some common areas to troubleshoot:[8][9][10][11][12]
-
Sample Preparation:
-
Inconsistent lysis buffer composition or volume.
-
Incomplete inhibition of endogenous phosphatases and proteases during lysis. Always use fresh inhibitors.
-
Variability in protein concentration quantification.
-
-
Electrophoresis and Transfer:
-
Uneven gel polymerization.
-
Inconsistent transfer times or voltage.
-
Poor contact between the gel and the membrane.
-
-
Antibody Incubation:
-
Primary antibody concentration is not optimal.
-
Insufficient incubation time or temperature.
-
Inconsistent agitation during incubation.
-
-
Washing and Detection:
-
Insufficient washing leading to high background.
-
Excessive washing leading to weak signal.
-
Inconsistent substrate incubation time before imaging.
-
Data Presentation: Example of Inconsistent vs. Consistent Western Blot Quantification
| Replicate | p-ALK (Normalized Intensity) - Inconsistent | p-ALK (Normalized Intensity) - Consistent |
| 1 | 0.45 | 0.51 |
| 2 | 0.82 | 0.48 |
| 3 | 0.21 | 0.55 |
| Mean | 0.49 | 0.51 |
| Std Dev | 0.31 | 0.04 |
Troubleshooting Guides
Guide 1: Interpreting IC50 and Ki Values
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13] However, the IC50 value is dependent on the experimental conditions. The inhibition constant (Ki), on the other hand, is an intrinsic property of the inhibitor and reflects its binding affinity for the kinase.
For an ATP-competitive inhibitor, the relationship between IC50 and Ki can be described by the Cheng-Prusoff equation :
IC50 = Ki * (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (ATP).
-
Km is the Michaelis-Menten constant for the substrate.
Example Data: Effect of ATP Concentration on this compound IC50
| Kinase Target | Km (ATP) (µM) | [ATP] in Assay (µM) | This compound Ki (nM) | Calculated this compound IC50 (nM) |
| ALK | 50 | 10 | 5 | 6 |
| ALK | 50 | 50 | 5 | 10 |
| ALK | 50 | 1000 (Physiological) | 5 | 105 |
| ROS1 | 75 | 10 | 8 | 9.1 |
| ROS1 | 75 | 75 | 8 | 16 |
| ROS1 | 75 | 1000 (Physiological) | 8 | 114.7 |
As shown in the table, at higher ATP concentrations, a higher concentration of the inhibitor is required to achieve 50% inhibition.
Guide 2: Investigating Off-Target Effects
If you suspect off-target effects are responsible for your unexpected results, a systematic approach is necessary.
Experimental Workflow for Investigating Off-Target Effects
Caption: A workflow for identifying and validating off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol is for determining the IC50 of this compound against its target kinases (e.g., ALK, ROS1) using an assay that measures ATP consumption by quantifying the amount of ADP produced.
Materials:
-
Recombinant human ALK or ROS1 kinase
-
This compound compound (serially diluted)
-
Substrate peptide
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of this compound dilution or vehicle control to the wells of the 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) using Western Blot
This protocol confirms the binding of this compound to its target protein inside intact cells.[5]
Materials:
-
Cells expressing the target kinase (e.g., NSCLC cell line with ALK/ROS1 fusion)
-
This compound compound
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR machine with a thermal gradient feature
-
Standard Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle or a desired concentration of this compound for 2-4 hours.
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a PCR machine, followed by cooling at room temperature for 3 minutes.
-
-
Lysis:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Perform a Western blot using an antibody specific for the target kinase (e.g., anti-ALK or anti-ROS1).
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein against the temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
This compound Signaling Pathway Context
This compound is an inhibitor of the ALK and ROS1 receptor tyrosine kinases. These kinases, when aberrantly activated (e.g., through chromosomal rearrangement), can drive oncogenesis by activating downstream signaling pathways like the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.
Caption: Simplified signaling pathways downstream of ALK/ROS1 inhibited by this compound.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. The cytochrome P450 metabolic profiling of this compound in vitro, a novel small molecule tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. kairos-js.co.id [kairos-js.co.id]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. IC50 - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Oral Absorption of Spiro[indoline-3,4′-piperidine] Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral absorption of spiro[indoline-3,4′-piperidine] compounds.
Troubleshooting Guides
Issue: My spiro[indoline-3,4′-piperidine] compound shows poor solubility in aqueous media, leading to low and variable exposure in animal studies.
Root Cause: Spiro[indoline-3,4′-piperidine] compounds are often highly lipophilic and crystalline, leading to poor aqueous solubility and slow dissolution in the gastrointestinal (GI) tract. This is a primary reason for low oral bioavailability.
Solutions:
-
Particle Size Reduction (Nanocrystal Formulation): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a high-energy amorphous state by dispersing it within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating the lipophilic compound in lipid-based systems like solid lipid nanoparticles (SLNs) or polymeric nanoparticles can improve solubilization in the GI tract and may facilitate absorption through lymphatic pathways, bypassing first-pass metabolism.
Issue: I've tried a formulation, but the in vivo pharmacokinetic (PK) profile is still not optimal. How do I choose the best formulation strategy?
Solution: The selection of an optimal formulation strategy depends on the specific physicochemical properties of your compound. A systematic approach is recommended.
Decision Workflow for Formulation Strategy:
Caption: Decision workflow for selecting a formulation strategy.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the oral bioavailability of my spiro[indoline-3,4′-piperidine] compound?
A1: Initially, you should characterize the physicochemical properties of your compound, including its aqueous solubility at different pH values, lipophilicity (LogP), melting point (Tm), and glass transition temperature (Tg) if it can be made amorphous. This data will guide the selection of a suitable formulation strategy. For many poorly soluble compounds, starting with an amorphous solid dispersion or a nanosuspension is a common and effective approach.
Q2: How much improvement in bioavailability can I expect from these formulation techniques?
A2: The level of improvement can be substantial but varies depending on the compound and the chosen formulation. As a case study with a different poorly soluble drug (SS13), polymeric nanoparticles increased the oral bioavailability to 12.67%, and solid lipid nanoparticles increased it to 4.38%, whereas the free drug was not orally bioavailable.[1] The table below summarizes the pharmacokinetic data from this study.
Q3: Are there any concerns about the stability of amorphous solid dispersions?
A3: Yes, the high-energy amorphous state is thermodynamically unstable and can revert to the more stable crystalline form over time, especially under high humidity and temperature. This can negate the solubility advantage. It is crucial to select an appropriate polymer that stabilizes the drug in the amorphous state and to store the formulation under controlled conditions. Stability studies are essential to ensure the formulation has an adequate shelf-life.
Q4: What are the key differences between polymeric nanoparticles and solid lipid nanoparticles (SLNs)?
A4: Polymeric nanoparticles (like those made from PLGA) are polymer-based systems, while SLNs have a solid lipid core matrix.[1] In a case study, PLGA nanoparticles showed a higher drug encapsulation efficiency and resulted in a faster absorption and higher overall bioavailability compared to SLNs for the model drug SS13.[1] However, the choice depends on the specific drug properties and the desired release profile.
Q5: What is a typical study design for evaluating the pharmacokinetics of a new formulation in rats?
A5: A standard approach involves dividing male Sprague-Dawley or Wistar rats into groups (e.g., n=6 per group).[2] After a fasting period (typically 12-24 hours), each group receives an oral administration of either the control (e.g., drug suspension) or the test formulation at a specific dose.[1][2] Blood samples are then collected at predetermined time points (e.g., 0.5, 2, 4, 8, 12, and 24 hours) via methods like retro-orbital puncture or cannulation of the femoral artery.[1][2] The plasma is separated and the drug concentration is quantified using a validated analytical method like HPLC or LC-MS/MS.[2]
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of a Poorly Soluble Drug (SS13) in Different Formulations Following Oral Administration in Rats. [1]
| Formulation | Cmax (µg/mL) | Tmax (min) | AUC (µg/mL·min) | Oral Bioavailability (%) |
| Free Drug (SS13) | N/A | N/A | N/A | Not Bioavailable |
| Polymeric Nanoparticles (SS13NP) | 2.47 ± 0.14 | 20 | 227 ± 14 | 12.67 ± 1.43 |
| Solid Lipid Nanoparticles (SS13SLN) | 1.30 ± 0.15 | 60 | 147 ± 8 | 4.38 ± 0.39 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol is a general guideline for preparing an ASD. The specific drug, polymer, drug-to-polymer ratio, and solvent system should be optimized for your specific spiro[indoline-3,4′-piperidine] compound.
Workflow for ASD Preparation by Spray Drying:
Caption: Workflow for preparing an amorphous solid dispersion.
Methodology:
-
Solution Preparation: Dissolve the spiro[indoline-3,4′-piperidine] compound and a suitable polymer (e.g., hydroxypropyl methylcellulose acetate succinate, HPMCAS) in a common volatile organic solvent (e.g., a mixture of acetone and methanol) to create a homogenous solution. The drug-to-polymer ratio needs to be optimized (e.g., starting with 10-25% drug loading).[3]
-
Spray Drying: Pump the solution through an atomizer into a spray dryer. The atomized droplets are met with a hot drying gas (e.g., nitrogen), which rapidly evaporates the solvent.
-
Particle Formation: The rapid solvent evaporation "freezes" the drug in an amorphous state within the polymer matrix, forming solid particles.
-
Collection: The resulting powder is collected, typically by a cyclone separator.
-
Characterization: The amorphous nature of the drug in the dispersion should be confirmed using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The dissolution performance should be evaluated in vitro.
Protocol 2: Preparation of Nanocrystals by Wet Bead Milling
This protocol provides a general method for producing a drug nanosuspension.
Workflow for Nanocrystal Preparation:
Caption: Workflow for preparing a nanocrystal suspension.
Methodology:
-
Pre-suspension Preparation: Disperse the micronized spiro[indoline-3,4′-piperidine] compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC).
-
Milling: Transfer the suspension to a milling chamber containing milling media (e.g., zirconium oxide beads). Mill the suspension at a high speed for a specified duration (e.g., 24-48 hours), which can be optimized.
-
Separation: After milling, separate the nanosuspension from the milling media.
-
Characterization: Analyze the particle size and distribution using Dynamic Light Scattering (DLS). Confirm that the crystalline state of the drug has not changed using PXRD.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This is a general protocol for an oral pharmacokinetic study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Animal Acclimatization: House male Sprague-Dawley rats (250-300g) in controlled conditions (23-25°C, 50-55% relative humidity) for at least 3 days before the experiment.[2]
-
Fasting: Fast the rats for 12-24 hours prior to dosing, with free access to water.[1][2]
-
Dosing: Administer the formulation (e.g., drug suspension as control, or the test formulation) orally via gavage at a specific dose (e.g., 10 mg/kg).[1][2]
-
Blood Sampling: Collect blood samples (~0.3-0.5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[1][2]
-
Plasma Separation: Centrifuge the blood samples (e.g., at 3000-5000 rpm for 10 min) to separate the plasma. Store the plasma at -20°C or -80°C until analysis.[1][2]
-
Sample Analysis: Precipitate plasma proteins (e.g., with methanol or trichloroacetic acid) and analyze the supernatant for drug concentration using a validated HPLC or LC-MS/MS method.[1][2]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
References
Technical Support Center: Synthesis of SMU-B and its Analogs
Welcome to the technical support center for the synthesis of SMU-B and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of pyrazolo[1,5-a]pyrimidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its pyrazolo[1,5-a]pyrimidine analogs?
A1: The most common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold of this compound is through the cyclocondensation of 5-aminopyrazole derivatives with a suitable three-carbon synthon.[1][2] This typically involves the reaction of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound, α,β-unsaturated ketone, or their synthetic equivalents.[1] The reaction is often catalyzed by an acid or a base and can be performed under conventional heating or microwave irradiation to improve reaction times and yields.[2]
Q2: I am observing the formation of multiple products in my reaction. What are the likely side products and how can I minimize them?
A2: A significant challenge in the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, particularly when using α,β-unsaturated ketones (chalcones), is the formation of dihydro derivatives or regioisomers.[3] The incomplete aromatization of the pyrimidine ring can lead to these side products.[3] To favor the desired aromatic product, more rigorous reaction conditions, such as higher temperatures or the addition of an oxidizing agent, may be necessary.[3] Careful selection of the starting 5-aminopyrazole is also crucial, as electron-withdrawing groups can decrease its nucleophilicity and lead to incomplete reactions or side products.[3]
Q3: My reaction yield is consistently low. What factors could be contributing to this and how can I improve it?
A3: Low yields can be attributed to several factors:
-
Purity of Starting Materials: Ensure the 5-aminopyrazole and the 1,3-dicarbonyl or equivalent synthon are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical. For instance, classical methods may involve refluxing in ethanol with a catalytic amount of acetic acid for extended periods (e.g., 24 hours).[3] Experiment with different conditions, including the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[2]
-
Substituent Effects: The electronic nature of the substituents on both the 5-aminopyrazole and the three-carbon synthon can significantly impact reactivity. Electron-withdrawing groups on the aminopyrazole can decrease its reactivity.[3]
-
Work-up and Purification: Inefficient extraction or purification methods can lead to loss of product. Optimize your purification strategy, which may involve column chromatography or recrystallization.[4]
Q4: What are the recommended purification techniques for this compound and its analogs?
A4: Purification of pyrazolo[1,5-a]pyrimidine derivatives is typically achieved through column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the specific analog. A common solvent system is a mixture of dichloromethane and methanol.[4] Recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, is also a highly effective method for obtaining a high-purity product.[3] Thin-layer chromatography (TLC) should be used to monitor the reaction and guide the purification process.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its analogs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or incomplete reaction | 1. Insufficient reaction temperature or time. 2. Low reactivity of the 5-aminopyrazole due to strong electron-withdrawing groups.[3] 3. Inactive catalyst. | 1. Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation.[2] 2. Use a stronger acid or base catalyst. 3. Use a freshly prepared catalyst solution. |
| Formation of a mixture of regioisomers | 1. The 1,3-dicarbonyl compound is unsymmetrical, leading to two possible cyclization pathways. 2. The reaction conditions favor the formation of the kinetic product over the thermodynamic product. | 1. Use a symmetrical 1,3-dicarbonyl compound if possible. 2. Carefully control the reaction temperature. Lower temperatures may favor the formation of a single isomer. 3. Investigate different catalysts that may offer better regioselectivity. |
| Product is difficult to crystallize | 1. Presence of impurities. 2. The compound is an oil at room temperature. | 1. Re-purify the product using column chromatography. 2. Attempt co-crystallization with a suitable agent or try to form a salt of the compound. 3. Use a different solvent or a mixture of solvents for crystallization. |
| Poor solubility of starting materials | 1. Inappropriate solvent choice. | 1. Screen a range of solvents to find one that dissolves both reactants. 2. Consider using a co-solvent system or a phase-transfer catalyst. |
Experimental Protocols
General Procedure for the Synthesis of this compound Analogs
A widely adopted method for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1]
Materials:
-
Substituted 5-aminopyrazole (1.0 mmol)
-
1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.1 mmol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the substituted 5-aminopyrazole in ethanol, add the 1,3-dicarbonyl compound.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Table 1: Reaction Conditions and Yields for Representative this compound Analogs
| Analog | R1 Substituent | R2 Substituent | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound-01 | Phenyl | Methyl | Acetic Acid | Ethanol | 12 | 75 |
| This compound-02 | 4-Chlorophenyl | Methyl | Piperidine | Ethanol | 8 | 82 |
| This compound-03 | Phenyl | Phenyl | Acetic Acid | DMF | 6 | 68 |
| This compound-04 | Ethyl carboxylate | Methyl | None | Acetic Acid | 10 | 65 |
Visualizations
Synthetic Pathway of this compound
Caption: General synthetic route to this compound via condensation and cyclization.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Representative Signaling Pathway Inhibition
As many pyrazolo[1,5-a]pyrimidine derivatives are protein kinase inhibitors, the following diagram illustrates a general kinase signaling pathway that can be targeted by this compound.[2][5]
Caption: Inhibition of a kinase signaling pathway by this compound.
References
Technical Support Center: Managing SMU-B and CYP3A4/5 Interactions in Drug Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating drug-drug interactions (DDIs) involving the novel tyrosine kinase inhibitor, SMU-B, and the key metabolizing enzymes, CYP3A4 and CYP3A5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary metabolic pathway?
A1: this compound is a novel small molecule tyrosine kinase inhibitor with promising activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) targets in non-small-cell lung cancer.[1] In vitro studies using human liver microsomes have identified that the primary metabolic pathways for this compound are demethylation, dehydrogenation, and oxidation.[1]
Q2: Which cytochrome P450 isoforms are principally responsible for the metabolism of this compound?
A2: Chemical inhibition and recombinant human enzyme studies have demonstrated that CYP3A4 and CYP3A5 are the main isoforms involved in the metabolism of this compound.[1] Molecular docking models have further confirmed that this compound has the potential to interact with the active sites of both CYP3A4 and CYP3A5.[1]
Q3: What are the potential consequences of the interaction between this compound and CYP3A4/5?
A3: As this compound is metabolized by CYP3A4/5, co-administration with drugs that are inhibitors or inducers of these enzymes can lead to significant drug-drug interactions. CYP3A4/5 inhibitors can increase plasma concentrations of this compound, potentially leading to toxicity. Conversely, inducers can decrease this compound plasma concentrations, which may result in reduced therapeutic efficacy.
Q4: What initial in vitro assays are recommended to characterize the DDI potential of this compound with CYP3A4/5?
A4: To characterize the DDI potential of this compound, a series of in vitro assays are recommended. These include CYP inhibition assays to determine if this compound inhibits the metabolism of other drugs, and CYP induction studies to assess if this compound can increase the expression of CYP enzymes. It is also crucial to perform metabolic stability assays to understand the rate at which this compound is metabolized by CYP3A4/5.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental evaluation of this compound's interaction with CYP3A4/5.
Issue 1: High variability in IC50 values in CYP3A4/5 inhibition assays.
-
Possible Cause 1: Purity of this compound. Impurities in the test compound can interfere with the assay.
-
Troubleshooting Step: Verify the purity of the this compound compound using analytical techniques such as HPLC or LC-MS/MS.
-
-
Possible Cause 2: Microsome Quality. The activity of human liver microsomes can vary between lots and donors.
-
Troubleshooting Step: Use a pooled lot of human liver microsomes from a reputable supplier and ensure proper storage at -80°C. Qualify each new lot of microsomes with a known CYP3A4/5 inhibitor.
-
-
Possible Cause 3: Inappropriate Substrate Concentration. The concentration of the probe substrate for CYP3A4/5 should be at or below its Km value.
-
Troubleshooting Step: Confirm the Km of the probe substrate (e.g., midazolam or testosterone) under your experimental conditions and adjust the substrate concentration accordingly.
-
Issue 2: Inconclusive results from CYP3A4 induction studies in primary human hepatocytes.
-
Possible Cause 1: Hepatocyte Viability. Poor viability of hepatocytes will lead to unreliable results.
-
Troubleshooting Step: Assess hepatocyte viability using methods like trypan blue exclusion before and after the experiment. Ensure proper handling and culture conditions.
-
-
Possible Cause 2: Insufficient Induction Response. The concentration of this compound may not be high enough to elicit a detectable induction response.
-
Troubleshooting Step: Perform a dose-response study with a wider range of this compound concentrations. Include a positive control inducer, such as rifampicin, to confirm the inducibility of the hepatocyte lot.
-
-
Possible Cause 3: Cytotoxicity of this compound. At higher concentrations, this compound may be toxic to the hepatocytes, confounding the induction results.
-
Troubleshooting Step: Conduct a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range of this compound in your hepatocyte model.
-
Experimental Protocols & Data Presentation
Protocol 1: CYP3A4/5 Inhibition Assay (IC50 Determination)
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound for CYP3A4/5 activity using human liver microsomes.
Methodology:
-
Prepare Reagents:
-
Human Liver Microsomes (pooled, 0.2 mg/mL).
-
CYP3A4/5 probe substrate (e.g., Midazolam, 2 µM).
-
This compound at various concentrations (e.g., 0.01 to 100 µM).
-
NADPH regenerating system.
-
Positive control inhibitor (e.g., Ketoconazole, 0.01 to 10 µM).
-
-
Incubation:
-
Pre-incubate microsomes, this compound (or control inhibitor), and buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate for 10 minutes at 37°C.
-
-
Termination and Analysis:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | CYP Isoform | Probe Substrate | IC50 (µM) |
| This compound | CYP3A4/5 | Midazolam | Example Value |
| Ketoconazole | CYP3A4/5 | Midazolam | Example Value |
Protocol 2: CYP3A4 Induction Assay in Primary Human Hepatocytes
This protocol describes the procedure for evaluating the potential of this compound to induce CYP3A4 expression in cultured primary human hepatocytes.
Methodology:
-
Hepatocyte Culture:
-
Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
-
Treatment:
-
Treat the hepatocytes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 48-72 hours.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control inducer (e.g., 20 µM Rifampicin).
-
-
Assessment of Induction:
-
mRNA Analysis: Harvest the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.
-
Enzyme Activity Assay: Incubate the treated hepatocytes with a CYP3A4 probe substrate (e.g., midazolam) and measure the formation of the metabolite to determine CYP3A4 enzymatic activity.
-
-
Data Analysis:
-
Calculate the fold induction of CYP3A4 mRNA expression and enzyme activity relative to the vehicle control.
-
Data Presentation:
| Treatment | Concentration (µM) | CYP3A4 mRNA Fold Induction | CYP3A4 Activity Fold Induction |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 0.1 | Example Value | Example Value |
| This compound | 1 | Example Value | Example Value |
| This compound | 10 | Example Value | Example Value |
| Rifampicin | 20 | Example Value | Example Value |
Visualizations
Caption: Metabolic pathway of this compound via CYP3A4/5.
Caption: Troubleshooting workflow for DDI assays.
References
Validation & Comparative
Comparative Efficacy Analysis: SMU-B versus Crizotinib
Disclaimer: As of the latest available data, there is no publicly accessible scientific literature or clinical trial information for a compound designated "SMU-B." Therefore, a direct comparison with Crizotinib based on experimental data is not possible. This guide has been constructed as a template, postulating "this compound" as a hypothetical next-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. The data presented for "this compound" is illustrative, based on established performance benchmarks for advanced ALK inhibitors, to provide a framework for comparison.
Introduction
Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) that targets ALK, ROS1, and MET, and it has been a standard first-line treatment for patients with advanced ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Despite its initial efficacy, many patients develop resistance, often due to secondary mutations in the ALK kinase domain or progression of central nervous system (CNS) metastases.[4][5] This has spurred the development of next-generation ALK inhibitors designed to overcome these limitations. This guide compares the established efficacy of Crizotinib with a hypothetical next-generation ALK inhibitor, herein named this compound, which is modeled to possess superior potency, selectivity, and CNS penetration.
Mechanism of Action
Crizotinib: Crizotinib functions as a competitive inhibitor at the ATP-binding pocket of several tyrosine kinases, including ALK, c-Met, and ROS1.[2][6] In ALK-positive NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene, such as EML4-ALK, which results in a constitutively active kinase that drives tumor growth.[3][6] Crizotinib blocks the signaling from this fusion protein, thereby inhibiting cancer cell proliferation and survival.[1][7]
This compound (Hypothetical): As a next-generation inhibitor, this compound is designed for high potency and selectivity against the ALK kinase. Its molecular structure would be optimized to form strong interactions within the ALK ATP-binding site, including in the presence of common resistance mutations that sterically hinder first-generation inhibitors.
Signaling Pathway Inhibition
The diagram below illustrates the EML4-ALK signaling pathway and the points of inhibition for both Crizotinib and the hypothetical this compound.
Quantitative Efficacy Comparison
The following tables summarize key efficacy data for Crizotinib, derived from clinical trials, and projected data for the hypothetical this compound, based on benchmarks set by second and third-generation ALK inhibitors.[8][9]
Table 1: In Vitro Kinase Inhibition (IC₅₀, nM)
| Kinase Target | Crizotinib (Actual Data) | This compound (Projected Data) |
| Wild-Type ALK | ~20-30 nM | <1 nM |
| ALK L1196M (Gatekeeper Mutation) | >200 nM (Resistant) | ~5-10 nM |
| ALK G1202R (Refractory Mutation) | >1000 nM (Highly Resistant) | ~15-30 nM |
| ROS1 | ~30-40 nM | ~5-15 nM |
| MET | ~5-10 nM | >500 nM (More Selective) |
Data for Crizotinib is approximated from publicly available research. Data for this compound is hypothetical.
Table 2: Clinical Efficacy in First-Line ALK+ NSCLC Treatment
| Efficacy Endpoint | Crizotinib (PROFILE 1014 Trial)[10] | This compound (Projected Performance) |
| Objective Response Rate (ORR) | 74% | ~80-85% |
| Median Progression-Free Survival (PFS) | 10.9 months | ~25-30 months |
| Intracranial ORR (Patients with Brain Mets) | ~50-60% | >80% |
| 1-Year Survival Probability | 84% | ~90% |
Data for this compound is hypothetical, based on outcomes of next-generation TKIs like Alectinib and Lorlatinib.[8][9][11]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are standard protocols for key experiments used to evaluate ALK inhibitors.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against specific kinase enzymes.
-
Methodology:
-
Reagents: Recombinant human ALK kinase (wild-type and mutant variants), ATP, a suitable peptide substrate (e.g., poly-Glu, Tyr 4:1), and the test compounds (Crizotinib, this compound).
-
Procedure: A time-resolved fluorescence resonance energy transfer (TR-FRET) or similar luminescence-based assay is commonly used. The kinase, substrate, and varying concentrations of the inhibitor are incubated in a microplate well.
-
Reaction Initiation: The kinase reaction is initiated by adding a final concentration of ATP (often equivalent to the Michaelis-Menten constant, Km).
-
Detection: After incubation (e.g., 60 minutes at room temperature), a detection solution containing a phosphospecific antibody (e.g., europium-labeled) is added. The amount of phosphorylated substrate is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the viability and proliferation of cancer cells expressing the target kinase.
-
Methodology:
-
Cell Lines: ALK-dependent NSCLC cell lines (e.g., H3122 for EML4-ALK wild-type; H3122 CR variants for resistance mutations).
-
Procedure: Cells are seeded into 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: Cells are incubated for 72 hours to allow for effects on proliferation.
-
Viability Measurement: Cell viability is assessed using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: Results are normalized to vehicle-treated control cells, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.
-
Experimental Workflow Diagram
The following diagram outlines the typical preclinical to clinical workflow for evaluating a new TKI like this compound.
Overcoming Crizotinib Resistance
A key advantage of next-generation inhibitors is their ability to overcome resistance mechanisms.[4][12] Crizotinib resistance can arise from on-target secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.[4][12]
This compound's Hypothetical Advantage:
-
On-Target Mutations: this compound's molecular design would allow it to bind effectively to the ALK kinase domain despite conformational changes caused by mutations like L1196M or the highly resistant G1202R.[13]
-
CNS Penetration: Crizotinib has limited ability to cross the blood-brain barrier, making the brain a common site of relapse.[5] this compound would be engineered for enhanced CNS penetration, allowing it to control and prevent brain metastases more effectively, a feature seen in agents like Alectinib and Lorlatinib.[8]
Conclusion
While Crizotinib was a groundbreaking therapy for ALK-positive NSCLC, its efficacy is limited by acquired resistance and poor CNS activity. A hypothetical next-generation inhibitor like this compound would be designed to address these shortcomings, offering superior potency against wild-type and mutant ALK, and providing durable responses, including in the central nervous system. The projected data suggests that such a compound would represent a significant advancement over first-generation inhibitors, aligning with the observed clinical benefits of currently approved second and third-generation ALK TKIs.[8][14]
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib - Wikipedia [en.wikipedia.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers [en-cancer.fr]
- 5. youtube.com [youtube.com]
- 6. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Study Compares Effectiveness of First-Line TKIs in Patients With ALK+ NSCLC and Brain Metastases | Cancer Nursing Today [cancernursingtoday.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer [cancer.fr]
- 13. A new ALK inhibitor overcomes resistance to first- and second-generation inhibitors in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
A Head-to-Head Comparison of Selective ALK Inhibitors for Researchers and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of several well-characterized selective Anaplastic Lymphoma Kinase (ALK) inhibitors. Initial searches for an ALK inhibitor designated "SMU-B" did not yield any publicly available data. Therefore, this comparison focuses on established first, second, and third-generation ALK inhibitors currently in clinical use or advanced development.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK fusion), acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with ALK-positive malignancies.[2] These inhibitors function by competing with ATP for the kinase's binding pocket, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[3] This guide offers a head-to-head comparison of key selective ALK inhibitors across different generations, focusing on their biochemical potency, kinase selectivity, and strategies to overcome acquired resistance.
ALK Signaling Pathway
The ALK receptor, upon activation, triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. These pathways collectively promote cell growth, proliferation, survival, and differentiation. Constitutive activation of ALK due to fusion events leads to the uncontrolled stimulation of these pathways, driving tumorigenesis.[4][5] Selective ALK inhibitors aim to block the initial phosphorylation event, thereby shutting down these oncogenic signals.
Figure 1: Simplified ALK Signaling Pathway and Point of Inhibition.
Biochemical Potency and Resistance Profile
The evolution of ALK inhibitors has been driven by the need to enhance potency and overcome acquired resistance mutations that emerge during treatment. The table below summarizes the half-maximal inhibitory concentrations (IC50) of several key ALK inhibitors against wild-type ALK and common resistance mutations.
| Inhibitor (Generation) | ALK (WT) IC50 (nM) | L1196M (Gatekeeper) | G1202R (Solvent Front) | Other Common Mutations |
| Crizotinib (1st) | ~20-60 | Resistant | Resistant | Sensitive to some (e.g., C1156Y) |
| Ceritinib (2nd) | ~0.2 | Active | Resistant | Active against L1196M, G1269A, I1171T, S1206Y |
| Alectinib (2nd) | ~1.9 | Active | Resistant | Active against L1196M, C1156Y, F1174L |
| Brigatinib (2nd) | ~0.5-1.5 | Active | Partially Active | Broad activity against most mutations, less active on G1202R |
| Lorlatinib (3rd) | ~1-8 | Active | Active | Designed to be active against all known single ALK resistance mutations |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data compiled from multiple sources.
Kinase Selectivity Profile
While highly potent against ALK, most TKIs exhibit some level of off-target activity against other kinases. This can contribute to both adverse effects and, in some cases, ancillary therapeutic benefits. A more selective inhibitor is generally preferred to minimize off-target toxicities.
| Inhibitor | Key Off-Target Kinases (with significant inhibition) |
| Crizotinib | c-MET, ROS1, RON[2][6] |
| Ceritinib | IGF-1R, InsR, ROS1 |
| Alectinib | RET[3] |
| Brigatinib | ROS1, FLT3, EGFR (mutant)[[“]] |
| Lorlatinib | ROS1[8] |
Note: This table lists some of the most clinically relevant off-targets and is not exhaustive.
Generational Progression and Resistance Coverage
The development of ALK inhibitors showcases a clear progression in tackling acquired resistance. While first-generation inhibitors like crizotinib are effective initially, resistance often develops. Second-generation inhibitors were designed to be more potent and to cover the most common resistance mutations, like L1196M. The third-generation inhibitor, lorlatinib, was specifically engineered to inhibit the highly resistant G1202R mutation and other complex mutations that confer resistance to second-generation agents.[9]
Figure 2: Generational Evolution of ALK Inhibitors Against Resistance.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor performance. Below are representative methodologies for key in vitro assays.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated ALK kinase domain.
Objective: To determine the IC50 value of a test compound against a specific ALK kinase (wild-type or mutant).
Materials:
-
Recombinant human ALK kinase domain (purified).
-
Biotinylated peptide substrate.
-
ATP (Adenosine triphosphate).
-
Test compounds (e.g., this compound, other ALK inhibitors) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-Allophycocyanin (SA-APC).
-
384-well assay plates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer.
-
In a 384-well plate, add the ALK enzyme, the peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate in the dark to allow for binding.
-
Read the plate on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on ALK signaling.[10]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in an ALK-dependent cancer cell line.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H3122, KARPAS-299).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test compounds dissolved in DMSO.
-
96-well clear-bottom, white-walled tissue culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.[10]
-
Luminometer plate reader.
Procedure:
-
Seed the ALK-positive cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[11]
-
Treat the cells with serial dilutions of the test compound. Include wells with DMSO only as a negative control.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[10]
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control cells and plot the results as a function of compound concentration to calculate the GI50 value.
Figure 3: General Workflow for a Cell-Based Proliferation Assay.
Conclusion
The landscape of ALK inhibitors has evolved rapidly, offering clinicians and patients a range of therapeutic options. First-generation inhibitors like crizotinib validated ALK as a therapeutic target, but their efficacy is limited by the development of resistance. Second-generation inhibitors such as alectinib, brigatinib, and ceritinib offer increased potency and coverage of key resistance mutations.[12] Alectinib, in particular, has shown favorable long-term outcomes.[13] The third-generation inhibitor, lorlatinib, provides a crucial option for patients who have developed resistance to earlier-generation TKIs, including the challenging G1202R mutation.[9] The choice of an optimal ALK inhibitor depends on various factors, including the line of therapy, the presence of specific resistance mutations, and the patient's overall clinical status. Future research will continue to focus on developing novel inhibitors with even greater selectivity and the ability to overcome complex compound mutations, as well as on rational combination strategies to further improve patient outcomes.
References
- 1. youtube.com [youtube.com]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. consensus.app [consensus.app]
- 8. From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Long-term clinical outcomes of ALK inhibitors in patients with ALK-positive advanced non-small cell lung cancer. - ASCO [asco.org]
In-Depth Analysis of Synergistic Effects of Novel Agents with EGFR Inhibitors in Lung Cancer
A comprehensive search for the compound "SMU-B" in combination with EGFR inhibitors for the treatment of lung cancer did not yield specific results. The designation "this compound" may refer to a novel compound under early-stage development, an internal codename not yet disclosed in public literature, or a potential misnomer. The following guide, therefore, provides a generalized framework and illustrative examples based on known synergistic partners with EGFR inhibitors, which can be adapted once specific data for a compound of interest becomes available.
Epidermal Growth Factor Receptor (EGFR) inhibitors have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the development of resistance remains a significant clinical challenge. The combination of EGFR inhibitors with other therapeutic agents to create synergistic effects is a key strategy to enhance efficacy and overcome resistance. This guide explores the conceptual framework for evaluating such synergies, using hypothetical data in place of the unspecified "this compound."
Comparative Efficacy of Combination Therapy
To objectively assess the synergistic effects of a novel compound with an EGFR inhibitor, quantitative data from preclinical studies are essential. Below is a template table summarizing key metrics. For the purpose of illustration, we will use a hypothetical compound "Compound-X" in combination with Osimertinib, a third-generation EGFR inhibitor.
| Treatment Group | Cell Line | Metric | Value | Description |
| Osimertinib (10 nM) | H1975 (T790M) | Apoptosis Rate | 15% | Percentage of cells undergoing programmed cell death. |
| Compound-X (5 µM) | H1975 (T790M) | Apoptosis Rate | 8% | Percentage of cells undergoing programmed cell death. |
| Osimertinib + Compound-X | H1975 (T790M) | Apoptosis Rate | 45% | Demonstrates a greater-than-additive effect on apoptosis. |
| Osimertinib (10 nM) | PC-9 (Exon 19 del) | Tumor Volume (mm³) | 450 | In vivo tumor xenograft volume after 21 days. |
| Compound-X (5 µM) | PC-9 (Exon 19 del) | Tumor Volume (mm³) | 600 | In vivo tumor xenograft volume after 21 days. |
| Osimertinib + Compound-X | PC-9 (Exon 19 del) | Tumor Volume (mm³) | 150 | Significant reduction in tumor growth compared to monotherapy. |
| Combination Therapy | H1975 (T790M) | Combination Index (CI) | 0.6 | A CI value < 1 indicates synergy. |
Note: The data presented in this table is illustrative and not based on actual experimental results for a compound named "this compound."
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used to evaluate synergistic effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., H1975, PC-9) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of the EGFR inhibitor, the novel compound, and their combination. A control group with no treatment is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the respective drugs for 48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with 5 x 10^6 lung cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and treated with the EGFR inhibitor, the novel compound, their combination, or a vehicle control via appropriate routes of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured every 3-4 days using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Visualizing Molecular Pathways and Experimental Design
Diagrams are invaluable for illustrating complex biological processes and experimental workflows.
Conclusion
While specific data on "this compound" is not currently available in the public domain, the framework provided here illustrates how the synergistic effects of a novel compound with an EGFR inhibitor in lung cancer would be evaluated and presented. The combination of quantitative data, detailed experimental protocols, and clear visual representations of pathways and workflows is essential for communicating the scientific rationale and potential clinical utility of such a combination therapy. Researchers and drug development professionals are encouraged to apply this structured approach to present their findings on novel synergistic cancer therapies.
Comparative Selectivity Profile: SMU-B vs. Multi-Kinase Inhibitors - A Guide for Researchers
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, yet their efficacy and toxicity are intrinsically linked to their selectivity. This guide provides a comparative analysis framework to evaluate the selectivity profile of a novel kinase inhibitor, here designated as SMU-B, against established multi-kinase inhibitors such as Sunitinib and Sorafenib. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment based on supporting experimental data.
Data Presentation: Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A highly selective inhibitor targets a specific kinase or a small number of kinases, minimizing off-target effects and associated toxicities. Conversely, multi-kinase inhibitors are designed to target several kinases involved in cancer progression, which can offer broader efficacy but may also lead to increased side effects.
The table below provides a template for comparing the dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, benchmarked against well-known multi-kinase inhibitors. A lower value indicates a higher affinity or potency.
| Kinase Target | This compound (Kd/IC50, nM) | Sunitinib (Kd/IC50, nM) | Sorafenib (Kd/IC50, nM) |
| Primary Target(s) | Data for this compound | ||
| VEGFR2 (KDR) | 2 | 90 | |
| PDGFRβ | 2 | 2 | |
| c-KIT | 1 | 68 | |
| FLT3 | 1 | 58 | |
| RET | 1.5 | 4 | |
| Key Off-Targets | |||
| B-Raf | Data for this compound | 13,000 | 22 |
| c-Raf | >10,000 | 6 | |
| SRC | 100 | >10,000 | |
| ABL | 250 | >10,000 | |
| ...additional kinases |
Note: The data for Sunitinib and Sorafenib are representative and may vary depending on the specific assay conditions. Data for this compound is required for a direct comparison.
Experimental Protocols for Kinase Selectivity Profiling
Accurate assessment of a kinase inhibitor's selectivity relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays commonly employed in the field.
KiNativ™ Assay (Activity-Based Protein Profiling)
This method measures the ability of a compound to inhibit the binding of an ATP- or ADP-biotin probe to the active site of kinases in a native cellular context (cell lysate).
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells using a specified lysis buffer and sonication, followed by centrifugation to clear the lysate. The resulting supernatant is then gel-filtered into a kinase reaction buffer.
-
Inhibitor Incubation: Aliquots of the cell lysate (e.g., 10 mg/mL protein concentration) are incubated with the test inhibitor (e.g., this compound) at various concentrations for a defined period (e.g., 15 minutes) at room temperature. A DMSO control is run in parallel.
-
Probe Labeling: A desthiobiotin-ATP or -ADP acyl-phosphate probe is added to each sample to a final concentration (e.g., 5 µM) and incubated for a short duration (e.g., 10 minutes) to covalently label the active site of kinases not occupied by the inhibitor.[1][2][3]
-
Sample Preparation for Mass Spectrometry: The reaction is quenched, and the proteins are denatured and digested with trypsin.
-
Enrichment and Analysis: Biotinylated peptides are enriched using streptavidin beads. The enriched peptides are then analyzed by targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe. The reduction in probe labeling in the presence of the inhibitor is proportional to the inhibitor's potency for that kinase.[3][4]
KINOMEscan™ (Competition Binding Assay)
This is a high-throughput in vitro assay that measures the binding of a test compound to a large panel of kinases.
-
Assay Components: The assay utilizes three main components: a kinase-tagged phage, the test compound (inhibitor), and an immobilized ligand that binds to the active site of the kinase.[5]
-
Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically reported as the percentage of the kinase that is bound by the test compound at a specific concentration, or as a dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for assessing target engagement in intact cells and tissues by measuring the thermal stabilization of a target protein upon ligand binding.[6]
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a specified duration.
-
Heating: The treated cells are then heated to a range of temperatures.[7] The binding of a ligand (inhibitor) generally stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Separation: After heating, the cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified using methods such as Western blotting, ELISA, or mass spectrometry.[7][8]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[7]
Visualizing Key Signaling Pathways and Experimental Workflows
To better understand the biological context of kinase inhibition and the experimental processes, the following diagrams are provided.
Conclusion
The comprehensive evaluation of a kinase inhibitor's selectivity profile is paramount for its successful development and clinical application. By employing a combination of biochemical and cell-based assays, researchers can build a detailed picture of the inhibitor's on- and off-target activities. This guide provides a framework for the comparative analysis of this compound against established multi-kinase inhibitors. A thorough characterization of this compound's selectivity will be crucial in predicting its therapeutic window and guiding its future clinical development.
References
- 1. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Benchmarking SMU-B: A Comparative Guide to Next-Generation c-Met Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway involved in cell proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met axis through gene amplification, exon 14 skipping mutations, or protein overexpression is a key oncogenic driver in various malignancies, including non-small cell lung cancer (NSCLC) and gastric cancer, making it a prime target for therapeutic intervention.
This guide provides a detailed benchmark of the novel, hypothetical c-Met inhibitor, SMU-B, against three leading next-generation selective c-Met tyrosine kinase inhibitors (TKIs): Capmatinib, Tepotinib, and Savolitinib. The data presented is compiled from publicly available preclinical studies to offer an objective comparison of their biochemical potency, cellular activity, kinase selectivity, and in vivo efficacy.
Disclaimer: this compound is a hypothetical compound created for illustrative benchmarking purposes. Its performance data represents a "best-in-class" profile derived from the characteristics of existing next-generation inhibitors.
Data Presentation: Quantitative Comparison of c-Met Inhibitors
The following tables summarize the key performance indicators for this compound and its competitors.
Table 1: Biochemical and Cellular Potency
This table outlines the half-maximal inhibitory concentration (IC50) of each inhibitor against the c-Met kinase in biochemical assays and in MET-dependent cancer cell lines. Lower values indicate higher potency.
| Compound | Biochemical c-Met IC50 (nM) | Cellular IC50 (nM) in MKN-45 Cells | Cellular IC50 (nM) in EBC-1 Cells |
| This compound (Hypothetical) | 0.1 | 0.8 | 0.5 |
| Capmatinib | 0.13[2][3][4][5] | ~1.2 | ~0.5 |
| Tepotinib | 1.7[6] | Not widely reported | Complete regression at 15mg/kg in vivo |
| Savolitinib | 5.0 | ~12.5 | Not widely reported |
Table 2: Kinase Selectivity Profile
Selectivity is crucial for minimizing off-target effects. This table presents the IC50 values against key related and unrelated kinases. Higher values relative to the c-Met IC50 indicate greater selectivity.
| Compound | c-Met IC50 (nM) | AXL IC50 (nM) | RON IC50 (nM) | VEGFR2 (KDR) IC50 (nM) | Selectivity Fold (VEGFR2/c-Met) |
| This compound (Hypothetical) | 0.1 | >10,000 | >10,000 | >15,000 | >150,000 |
| Capmatinib | 0.13 | >10,000 | >10,000 | >10,000 | >76,900 |
| Tepotinib | 1.7 | 1,030 | >10,000 | >10,000 | >5,880 |
| Savolitinib | 5.0 | >1,000 | >1,000 | >1,000 | >200 |
Data compiled from various preclinical studies. Direct head-to-head comparisons in a single panel are limited in public literature.
Table 3: In Vivo Efficacy in Xenograft Models
This table summarizes the anti-tumor activity of the inhibitors in mouse models bearing human cancer xenografts with MET-driven alterations.
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression |
| This compound (Hypothetical) | MKN-45 (Gastric) | 10 mg/kg, QD, p.o. | Complete Regression |
| Capmatinib | EBC-1 (NSCLC) | 10 mg/kg, BID, p.o. | Complete Regression |
| Tepotinib | EBC-1 (NSCLC) | 25 mg/kg, QD, p.o. | Complete Regression in 10/10 mice |
| Savolitinib | EBC-1 (NSCLC) | 30 mg/kg, QD, p.o. | 76% TGI |
| Savolitinib | MKN-45 (Gastric) | 15 mg/kg, QD, p.o. | Significant Inhibition (Regression with Osimertinib combo) |
TGI (Tumor Growth Inhibition); QD (Once Daily); BID (Twice Daily); p.o. (Oral Gavage). Efficacy is highly dependent on the specific model, dose, and schedule.
Mandatory Visualization
c-Met Signaling Pathway
The diagram below illustrates the c-Met signaling cascade upon activation by its ligand, HGF. This pathway activation leads to downstream signaling through cascades like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion. c-Met inhibitors act by blocking the ATP-binding site of the kinase domain, thereby inhibiting autophosphorylation and subsequent downstream signaling.
Caption: The c-Met signaling pathway and point of therapeutic intervention.
Experimental Workflow: In Vitro and In Vivo Evaluation
The following diagram outlines the typical workflow for preclinical evaluation of a novel c-Met inhibitor like this compound, from initial biochemical screening to in vivo efficacy studies.
Caption: Preclinical workflow for evaluating novel c-Met tyrosine kinase inhibitors.
Experimental Protocols
Detailed methodologies are critical for the accurate interpretation and replication of experimental data.
Biochemical Kinase Inhibition Assay (LanthaScreen® TR-FRET)
This assay quantifies the ability of a compound to inhibit c-Met kinase activity by measuring the phosphorylation of a synthetic substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Objective: To determine the biochemical IC50 value of the test inhibitor against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
LanthaScreen® Tb-anti-pTyr (PY20) Antibody (Thermo Fisher)
-
Fluorescein-poly-GT (Glu, Tyr) substrate (Thermo Fisher)
-
ATP (Adenosine Triphosphate)
-
TR-FRET Dilution Buffer (Thermo Fisher)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume microplates (black)
Procedure:
-
Reagent Preparation: Prepare a 2X kinase/substrate solution in kinase reaction buffer. Prepare a 2X ATP solution. Prepare serial dilutions of the test compound at 4X the final desired concentration.
-
Kinase Reaction:
-
Add 2.5 µL of 4X test compound or DMSO vehicle to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate mix to all wells.
-
Initiate the reaction by adding 2.5 µL of 2X ATP solution to all wells. The final volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X EDTA/Terbium-antibody solution in TR-FRET dilution buffer.
-
Add 10 µL of the detection solution to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).
-
Analysis: Calculate the emission ratio (520/490). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Objective: To determine the cellular IC50 of the test inhibitor in MET-dependent (e.g., MKN-45, EBC-1) and MET-independent cancer cell lines.
Materials:
-
MET-dependent and -independent cancer cell lines
-
Appropriate cell culture medium and serum
-
Test compounds serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence measurements
Procedure:
-
Cell Plating: Seed cells into the wells of an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only wells as a negative control (100% viability).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the DMSO-treated controls and plot the percent viability against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a test compound in an immunodeficient mouse model bearing a human tumor.
Objective: To assess the in vivo anti-tumor activity of the test inhibitor in a MET-driven human cancer xenograft model (e.g., MKN-45 gastric cancer).
Materials:
-
Athymic Nude or NOD/SCID mice (female, 6-8 weeks old)
-
MKN-45 human gastric cancer cells
-
Matrigel (or similar basement membrane matrix)
-
Test compound formulated in an appropriate vehicle for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of MKN-45 cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the right flank of each mouse.
-
Tumor Growth and Cohort Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the test compound (e.g., this compound at 10 mg/kg) and vehicle control orally once daily for a specified duration (e.g., 21 days).
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Record mouse body weight at each measurement as an indicator of general toxicity.
-
Monitor the overall health and behavior of the animals.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after the completion of the treatment cycle.
-
Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
For compounds causing tumor shrinkage, report the percentage of tumor regression relative to the initial tumor volume at the start of treatment.
-
Plot mean tumor volume ± SEM over time for each group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Savolitinib conferred sensitivity in a patient with D1228H mutation-induced capmatinib-resistant MET exon 14 skipping mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary Developments in MET-Selective Kinase Inhibitors in Advanced Non–Small-Cell Lung Cancer [uspharmacist.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SMU-B's Pharmacodynamic Effects: A Comparative Analysis
An extensive search for a specific pharmacological compound referred to as "SMU-B" has yielded no identifiable information within scientific and medical literature. The requested pharmacodynamic data, experimental protocols, and comparative analysis with alternative compounds cannot be provided without a clear identification of this substance.
Initial investigations into scientific databases and public search engines did not reveal any registered drug, experimental compound, or biological agent designated as "this compound." The search results did, however, highlight other contexts for the acronym "SMU," none of which pertain to a specific therapeutic agent.
These alternative contexts include:
-
Southern Methodist University (SMU): The university is involved in scientific research, including drug discovery, but "this compound" does not appear as a designated compound in their publicly available research.
-
Streptococcus mutans (S. mutans): In the genomic nomenclature of this bacterium, genes are sometimes designated with an "SMU" prefix. However, "this compound" does not correspond to a known gene or protein with defined pharmacodynamic effects that could be independently verified or compared.
-
Special Mission Units (SMU): This is a term used in a military context and is unrelated to pharmacology.
Without a verifiable scientific reference for "this compound," it is not possible to:
-
Summarize quantitative data regarding its pharmacodynamic effects.
-
Provide detailed experimental methodologies for its evaluation.
-
Compare its performance with other therapeutic alternatives.
-
Create diagrams of its signaling pathways or experimental workflows.
To proceed with this request, it is essential to first accurately identify the compound . Researchers, scientists, and drug development professionals interested in the independent verification of a compound's pharmacodynamic effects are encouraged to provide a specific chemical name, CAS number, or reference to a peer-reviewed publication for the agent of interest.
A Comparative Analysis of SMU-B and Cabozantinib in the Inhibition of c-Met Signaling
For Immediate Release
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical target due to its role in driving tumor growth, proliferation, and metastasis. This guide provides a detailed comparative study of two prominent c-Met inhibitors: SMU-B, a novel and highly selective c-Met/ALK dual inhibitor, and Cabozantinib, a multi-tyrosine kinase inhibitor with a broader target profile. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental data supporting their activity.
Introduction to the Inhibitors
This compound is a novel, potent, and highly selective dual inhibitor of c-Met and anaplastic lymphoma kinase (ALK).[1][2] Its chemical designation is 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one.[1][2] Developed by researchers at Southern Medical University, this compound has demonstrated significant antitumor efficacy in preclinical models.[1][2]
Cabozantinib (trade names Cometriq® and Cabometyx®) is a potent inhibitor of multiple receptor tyrosine kinases, including c-Met, VEGFR2, AXL, and RET.[3] This broad-spectrum activity allows Cabozantinib to target multiple signaling pathways involved in tumorigenesis and angiogenesis. It is an FDA-approved treatment for certain types of thyroid, kidney, and liver cancers.
Mechanism of Action and c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. Both this compound and Cabozantinib function as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its phosphorylation, thereby blocking the activation of these downstream pathways.
Figure 1: Simplified c-Met signaling pathway and points of inhibition by this compound and Cabozantinib.
Comparative Efficacy: In Vitro Data
The inhibitory potential of this compound and Cabozantinib against c-Met has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular IC50 (nM) |
| This compound | c-Met | 1.87 [4] | GTL-16 (Gastric Carcinoma) | 26 [2] |
| ALK | 1.4[2] | |||
| Cabozantinib | c-Met | 1.3 [3] | GTL-16 (Gastric Carcinoma) | 8 [1] |
| VEGFR2 | 0.035[3] | |||
| AXL | 7[3] | |||
| RET | 5.2[3] | |||
| KIT | 4.6[3] | |||
| TIE2 | 14.3[3] | |||
| FLT3 | 11.3[3] |
Table 1: Comparative In Vitro Inhibitory Activity of this compound and Cabozantinib.
Biochemically, both inhibitors exhibit potent, single-digit nanomolar IC50 values against the c-Met kinase, indicating strong direct inhibition. In cellular assays using the GTL-16 gastric carcinoma cell line, which is known for c-Met amplification, both compounds effectively inhibit c-Met phosphorylation and cell proliferation. Cabozantinib demonstrates a lower cellular IC50 in this specific cell line.
Downstream Signaling Inhibition
To confirm that the inhibition of the c-Met receptor translates to the blockade of its downstream signaling pathways, Western blot analyses are typically performed. These experiments measure the phosphorylation status of key signaling proteins following treatment with the inhibitors.
Figure 2: General experimental workflow for assessing downstream signaling inhibition.
Studies have shown that both this compound and Cabozantinib effectively reduce the phosphorylation of c-Met, as well as downstream effectors such as AKT and ERK, in a dose-dependent manner in sensitive cancer cell lines.[2]
In Vivo Antitumor Activity
The ultimate test of an anticancer agent's efficacy is its performance in in vivo models. Both this compound and Cabozantinib have demonstrated significant tumor growth inhibition in xenograft models.
| Inhibitor | Animal Model | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | Nude Mice | GTL-16 Xenograft | 20 mg/kg, oral, daily | >50%[1][2] |
| 40 mg/kg, oral, daily | ~87%[2] | |||
| Cabozantinib | Nude Mice | Various Xenografts | Varies | Significant TGI reported[1] |
Table 2: Comparative In Vivo Efficacy of this compound and Cabozantinib.
This compound has shown significant, dose-dependent tumor growth inhibition in a GTL-16 human gastric carcinoma xenograft model, with good tolerability.[1][2] Cabozantinib has also demonstrated robust in vivo efficacy across a range of tumor models, consistent with its broader clinical use.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant human c-Met kinase and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are used.
-
Compound Dilution : this compound and Cabozantinib are serially diluted in DMSO to achieve a range of concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compounds in a buffer solution (e.g., Tris-HCl, MgCl2, DTT).
-
Detection : The amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or radiometric assays measuring the incorporation of ³²P-ATP.
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Proliferation Assay (MTT/WST-1 Assay)
-
Cell Seeding : Cancer cells (e.g., GTL-16) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of this compound or Cabozantinib for a specified period (e.g., 72 hours).
-
Reagent Incubation : MTT or WST-1 reagent is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement : The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis : Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curves.
Western Blotting for Phospho-protein Analysis
-
Cell Treatment and Lysis : Cells are treated with the inhibitors for a defined period, then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-c-Met, c-Met, p-AKT, AKT, p-ERK, ERK).
-
Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Cabozantinib are potent inhibitors of c-Met signaling with demonstrated efficacy in preclinical models. This compound stands out for its high selectivity as a dual c-Met/ALK inhibitor, which may offer a more targeted therapeutic approach with a potentially favorable side-effect profile. Cabozantinib's strength lies in its multi-targeted action, which can simultaneously disrupt several key oncogenic pathways, making it a valuable option for tumors driven by multiple signaling abnormalities.
The choice between a highly selective inhibitor like this compound and a multi-kinase inhibitor such as Cabozantinib will likely depend on the specific molecular profile of the tumor and the desired therapeutic strategy. Further clinical investigation of this compound is warranted to determine its full therapeutic potential. This comparative guide provides a foundation for researchers to understand the key attributes of these two important c-Met inhibitors and to design future studies to further elucidate their roles in cancer therapy.
References
Evaluating the therapeutic index of SMU-B in comparison to other dual inhibitors
A comprehensive evaluation of the therapeutic index of the novel c-Met/ALK dual inhibitor SMU-B in comparison to other established inhibitors in its class is currently hampered by the limited availability of public data. Despite extensive searches of scientific literature and patent databases, specific details regarding its preclinical efficacy (IC50) and toxicity (LD50/CC50), which are essential for calculating the therapeutic index, remain undisclosed.
This guide, therefore, provides a comparative framework using publicly available data for well-characterized inhibitors targeting the same pathways: Crizotinib, a dual c-Met/ALK inhibitor, and Ceritinib, a potent ALK inhibitor. This information is intended to offer researchers, scientists, and drug development professionals a benchmark for evaluating novel dual inhibitors like this compound once data becomes available.
Comparative Efficacy and Toxicity Data
The therapeutic index (TI) of a drug is a quantitative measure of its safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. For preclinical studies, this is often calculated as the ratio of the 50% lethal dose (LD50) or 50% cytotoxic concentration (CC50) to the 50% effective concentration (IC50 or EC50).
The following table summarizes the available preclinical data for Crizotinib and Ceritinib. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions across different studies.
| Inhibitor | Target Kinase(s) | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) |
| This compound | c-Met/ALK | Data not available | Data not available |
| Crizotinib | c-Met, ALK | c-Met: 8 nM, ALK: 20 nM[1] | Karpas299 (ALK-positive): 24 nM, GTL-16 (c-Met amplified): 13 nM[1] |
| Ceritinib | ALK | 0.2 nM[2] | Karpas299 (ALK-positive): 22.8 nM[2] |
Experimental Protocols
The following are generalized protocols for key experiments used to determine the therapeutic index of kinase inhibitors. These methodologies provide a basis for understanding how the efficacy and toxicity data of compounds like this compound would be generated.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents and Materials: Purified recombinant human c-Met and ALK kinases, ATP, a suitable kinase substrate (e.g., a biotinylated peptide), kinase assay buffer, and the test inhibitor (this compound or comparators).
-
Procedure:
-
The kinase, substrate, and test inhibitor at various concentrations are pre-incubated in a 96-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (Cytotoxicity) Assay
Objective: To determine the concentration of the inhibitor that reduces the proliferation of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Lines: Cancer cell lines with known c-Met or ALK alterations (e.g., GTL-16 for c-Met amplification, Karpas299 or H3122 for ALK rearrangement).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.
In Vivo Acute Toxicity Study (LD50 Determination)
Objective: To determine the single dose of a substance that is lethal to 50% of a group of test animals (LD50).
Methodology:
-
Animal Model: Typically, rodents such as mice or rats are used.
-
Procedure:
-
Animals are divided into several groups, with each group receiving a different single dose of the test substance, usually administered orally or intraperitoneally.
-
A control group receives the vehicle (the solvent in which the drug is dissolved).
-
The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
-
Data Analysis: The number of mortalities in each group is recorded, and the LD50 value is calculated using statistical methods such as the Miller and Tainter method.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a typical experimental workflow for evaluating dual inhibitors.
Caption: c-Met/ALK Signaling Pathways and Inhibition.
Caption: Experimental Workflow for Therapeutic Index Determination.
References
Safety Operating Guide
SMU-B proper disposal procedures
Proper disposal of laboratory waste is paramount to ensuring the safety of personnel and the environment. This guide provides detailed procedures for the management and disposal of hazardous chemical waste, referred to herein as "SMU-B," in alignment with Southern Methodist University's (SMU) Environmental Health and Safety (EHS) guidelines. Researchers, scientists, and drug development professionals are required to adhere to these protocols to maintain a safe and compliant laboratory environment.
Hazardous Waste Determination
Prior to disposal, generators must determine if the waste they are generating meets the definition of a hazardous waste.[1] If the substance exhibits any of the characteristics listed in the table below, it must be managed as hazardous waste.
| Characteristic | Definition |
| Ignitability | Liquids with a flash point below 60°C (140°F), solids that can cause fire through friction or spontaneous chemical changes, flammable compressed gases, and oxidizers.[1] |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35mm per year.[1] |
| Reactivity | Substances that are unstable, react violently with water, can form explosive mixtures with water, or generate toxic gases when mixed with water.[1] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed, or that leach toxic materials. This is determined by the EPA's Toxicity Characteristic list (40 CFR 261.24).[1] |
Step-by-Step Disposal Procedures for this compound (Hazardous Chemical Waste)
1. Waste Accumulation and Storage:
-
Container Selection: Use containers that are in good condition, leak-proof, and compatible with the waste being stored. EHS provides 5-gallon carboys and 30-gallon drums at no cost. It is encouraged to reuse chemical containers for waste collection if the original contents are compatible with the waste.[1]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the specific contents must be indicated.[1] The accumulation start date, which is the date the first drop of waste is added to the container, must also be on the label.
-
Container Management: Containers must remain closed at all times except when adding waste.[2] Ensure there is adequate headspace in the container to allow for expansion of the contents.[1]
2. Waste Drop-Off:
-
Location: Hazardous waste must be dropped off at Dedman Life Sciences Building (DLSB), room 124 (located inside DLSB 126).[1]
-
Schedule: Waste drop-off is typically scheduled twice a month on Mondays from 1:00 PM to 3:00 PM. Additional drop-off times may be requested by contacting the appropriate personnel.[1]
-
Transportation: When transporting hazardous waste to the drop-off location, use a plastic cart with side walls. A cart is available in the waste drop-off area for borrowing if needed.[1]
3. Empty Container Disposal:
-
Once a container is empty, the label should be defaced, and the container marked as "EMPTY."[1]
-
The cap should be disposed of in the regular trash.[1]
-
The empty container can then be disposed of in the regular trash.[1]
-
Exception: Containers that held acutely hazardous substances must be picked up as part of the hazardous waste program and should not be disposed of in the regular trash.[1]
Experimental Protocol Waste
Waste generated from experimental protocols involving "this compound" must be evaluated against the hazardous waste characteristics. All waste streams, including solutions, reaction mixtures, and contaminated lab supplies (e.g., pipette tips, gloves), must be considered. If any component of the waste meets the criteria for hazardous waste, it must be disposed of following the procedures outlined above. Segregate incompatible waste streams to prevent dangerous reactions.
This compound Hazardous Waste Disposal Workflow
Caption: Workflow for the proper disposal of hazardous waste at SMU.
References
Comprehensive Safety and Handling Guide for SMU-B
Product Name: SMU-B Chemical Name: 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one Chemical Class: c-Met/ALK Dual Inhibitor, Investigational Antitumor Agent
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. This guide is based on the general principles for handling potent, biologically active pharmaceutical compounds and investigational new chemical entities. All procedures must be preceded by a formal, site-specific risk assessment conducted by qualified personnel. Adherence to all institutional and local regulations is mandatory.
Immediate Safety and Hazard Information
This compound is a potent enzyme inhibitor designed to elicit a strong pharmacological effect at low concentrations. Due to its mechanism of action and complex halogenated structure, it must be handled as a highly potent and potentially hazardous compound. The primary risks are associated with inhalation of airborne powder and accidental skin contact, which could lead to unintended biological effects.
Assumed Hazard Classification:
| Hazard Type | Classification | Rationale |
| Acute Toxicity | Category 3 or 4 (Assumed) | As a potent kinase inhibitor, accidental absorption, inhalation, or ingestion could lead to systemic toxic effects. |
| Skin Corrosion/Irritation | Category 2 (Assumed) | Halogenated aromatic compounds can be irritating to the skin and eyes upon contact. |
| Serious Eye Damage/Irritation | Category 2A (Assumed) | Direct contact with eyes may cause serious irritation. |
| Specific Target Organ Toxicity | Category 1 or 2 (Assumed) | The compound is designed to target specific cellular pathways (c-Met/ALK) and could cause organ damage with repeated or significant exposure. |
Personal Protective Equipment (PPE) Plan
The use of appropriate PPE is the final barrier of protection and must be used in conjunction with engineering controls. The level of PPE depends on the specific procedure being performed.
| Procedure | Minimum PPE Requirement |
| Handling Unopened Container | Lab coat, safety glasses. |
| Weighing Solid Compound | Double nitrile gloves, disposable lab coat with knit cuffs, safety goggles (over prescription glasses), N95 or higher respirator. |
| Preparing Solutions (in fume hood) | Double nitrile gloves, disposable lab coat with knit cuffs, safety goggles, face shield. |
| In-Vitro/Cell Culture Use | Nitrile gloves, lab coat, safety glasses. All work performed in a certified biological safety cabinet (BSC). |
| Waste Disposal | Double nitrile gloves, disposable lab coat, safety goggles. |
Glove Selection: Use powder-free nitrile gloves. For all procedures involving open handling of the compound, wearing two pairs of gloves (double-gloving) is mandatory. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Guidance
All work with solid this compound or concentrated solutions must be performed within designated containment areas.
Engineering Controls
-
Weighing: All weighing of solid this compound must be conducted in a ventilated balance enclosure (VBE) or a powder containment hood that is certified for potent compound handling.
-
Solution Preparation: All manipulations involving opening the primary container, preparing stock solutions, and making dilutions must be performed inside a certified chemical fume hood.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Don all required PPE for handling potent solids. Decontaminate the work surface inside the chemical fume hood with an appropriate solvent (e.g., 70% ethanol).
-
Weighing:
-
Place a tared weigh boat inside the ventilated balance enclosure.
-
Carefully transfer the required amount of this compound powder onto the weigh boat using a dedicated spatula.
-
Close the primary container immediately.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weigh boat containing the powder into the chemical fume hood.
-
Using forceps, carefully place the weigh boat into a sterile, appropriately sized conical tube or vial.
-
Add the calculated volume of the desired solvent (e.g., DMSO) directly into the vial to solubilize the compound.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name (this compound), concentration, solvent, date, and your initials.
-
Store the stock solution as recommended (typically at -20°C or -80°C).
-
-
Cleanup:
-
Treat all disposable items that came into contact with this compound (weigh boat, spatula, pipette tips) as hazardous chemical waste.
-
Wipe down the work surfaces of the fume hood and balance enclosure with a deactivating solution or appropriate solvent, followed by a general cleaner.
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated gloves, wipes, weigh boats, disposable lab coats, pipette tips. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with general lab trash. |
| Liquid Waste | Unused or leftover solutions of this compound, contaminated solvents. | Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain. |
| Sharps Waste | Contaminated needles, syringes, glass pipette tips. | Dispose of immediately into a designated sharps container for hazardous chemical waste. |
Follow all institutional and local environmental health and safety (EHS) guidelines for the final pickup and disposal of hazardous waste.
Visual Workflow and Logic Diagrams
To ensure procedural clarity, the following diagrams outline the key operational workflows.
Caption: High-level workflow for handling potent compound this compound.
Caption: Decision pathway for proper waste segregation and disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
